Tinophyllol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C21H26O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3/t13-,14+,16-,17+,20-,21+/m0/s1 |
InChI-Schlüssel |
OEIVLTVYSSPDHE-JHFVOUROSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O)C)C4=COC=C4 |
Kanonische SMILES |
CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tinophyllol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical structure, properties, and potential biological activities of Tinophyllol, a naturally occurring compound. The information is curated for professionals in the fields of chemical and biomedical research and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate.[1] Its chemical identity is well-defined by its unique structural arrangement and properties, which are summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | [1] |
| CAS Number | 96552-83-9 | [2] |
| Molecular Formula | C₂₁H₂₆O₆ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C">C@@HC4=COC=C4 | [1] |
| InChI Key | OEIVLTVYSSPDHE-JHFVOUROSA-N | [1] |
| Topological Polar Surface Area | 86.0 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Heavy Atom Count | 27 | [1] |
| Complexity | 672 | [1] |
Experimental Protocols: Isolation of this compound
This compound is a phytochemical that can be isolated from plant sources, notably from the stems of Tinospora crispa. A general methodology for its isolation and purification from this botanical source is outlined below. This protocol is based on common phytochemical extraction and separation techniques.
Protocol: General Isolation of this compound from Tinospora crispa
-
Preparation of Plant Material: The stems of Tinospora crispa are collected, washed, shade-dried, and then ground into a coarse powder.[3]
-
Extraction: The powdered plant material is subjected to extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate. This process separates compounds based on their differential solubility.[2][4]
-
Column Chromatography: The fraction containing this compound (typically a medium-polarity fraction like dichloromethane or ethyl acetate) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled together.
-
Purification: The pooled fractions containing this compound are further purified using repeated column chromatography or other techniques like preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated pure this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity and Signaling Pathways
Phytochemicals isolated from Tinospora crispa have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][5][6][7] While the specific biological activities of this compound are not extensively documented in the currently available literature, its structural class suggests potential involvement in common cellular signaling pathways associated with these effects.
A key pathway often modulated by anti-inflammatory and anticancer natural products is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. Many natural compounds exert their therapeutic effects by inhibiting the activation of NF-κB.
Below is a diagram illustrating a simplified representation of the canonical NF-κB signaling pathway, a likely target for bioactive compounds like this compound.
Figure 1: Simplified Canonical NF-κB Signaling Pathway.
References
- 1. BIOACTIVE COMPOUNDS ANALYSIS AND ANTIOXIDANT ACTIVITIES OF Tinospora crispa MIERS STEM EXTRACT | Semantic Scholar [semanticscholar.org]
- 2. banglajol.info [banglajol.info]
- 3. ajbls.com [ajbls.com]
- 4. brieflands.com [brieflands.com]
- 5. repository.library.du.ac.bd:8080 [repository.library.du.ac.bd:8080]
- 6. journals.iium.edu.my [journals.iium.edu.my]
- 7. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinitol targets nuclear factor-kappaB activation pathway leading to inhibition of gene products associated with proliferation, apoptosis, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Natural Source and Isolation of Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tinophyllol, a clerodane-type furanoditerpenoid, focusing on its natural sources, detailed isolation methodologies, and relevant biological signaling pathways. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry and drug discovery.
Natural Source of this compound
This compound is a secondary metabolite primarily found in plants of the Tinospora genus (family Menispermaceae). The principal natural sources identified in the scientific literature are:
-
Tinospora crispa : This climbing shrub, found in the rainforests of Southeast Asia and Africa, is a significant source of various clerodane diterpenoids, including compounds closely related to this compound.[1]
-
Tinospora bakis : A deciduous climber native to Africa, this species has been shown to contain tinophylloloside, the glycosidic form of this compound.[2]
-
Tinospora cordifolia : An esteemed medicinal plant in Ayurvedic medicine, this species is also a known producer of a wide array of diterpenoids.[3]
This compound exists in nature often as its glycoside, tinophylloloside, which is the 8-epimer of tinospinoside A.[2] The aglycone, this compound, can be obtained through the hydrolysis of its corresponding glycoside.
Isolation and Purification of this compound and its Glycoside
The isolation of this compound and its glycoside, tinophylloloside, from their natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is a representative methodology based on the successful isolation of furanoditerpenoids from Tinospora bakis.[2]
2.1.1. Plant Material and Extraction:
-
The powdered plant material (e.g., 5 kg of T. bakis stems) is extracted with 80% ethanol (EtOH) to yield a crude extract.[2]
-
The crude extract is then suspended in distilled water and subjected to liquid-liquid partitioning. This is performed sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol to separate compounds based on their polarity.[2]
2.1.2. Chromatographic Separation:
-
The ethyl acetate (EtOAc) fraction, which is rich in diterpenoids, is subjected to silica gel column chromatography.[2]
-
The column is eluted with a gradient of dichloromethane (DCM) and methanol (MeOH) (from 100:0 to 0:100) to yield multiple sub-fractions.[2]
-
Fractions containing compounds of interest are further purified using a combination of chromatographic techniques, which may include:
-
Sephadex LH-20 column chromatography: Elution with a methanol/water mixture is effective for separating compounds based on size.[2]
-
Silica gel column chromatography: Repeated chromatography with a more refined gradient of DCM/MeOH/H₂O can be used for finer separation.[2]
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a final purification step to isolate individual compounds to a high degree of purity.[2]
-
2.1.3. Isolation of Tinophylloloside:
-
Tinophylloloside (identified as the 8-epimer of tinospinoside A) can be isolated from the polar fractions obtained during the chromatographic separation.[2]
2.1.4. Hydrolysis to Obtain this compound (Aglycone):
-
The isolated tinophylloloside (e.g., 2 mg) is dissolved in 1 M hydrochloric acid (HCl) (5 mL).[4]
-
The mixture is stirred at 80°C for 8 hours to facilitate the hydrolysis of the glycosidic bond.[4]
-
Following the reaction, the mixture is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the aglycone, this compound.[4]
Data Presentation: Quantitative and Spectroscopic Data
| Compound | Plant Source | Extraction Solvent | Yield (from fraction) | Spectroscopic Data | Reference |
| Tinobakisin | Tinospora bakis | 80% EtOH | 15.2 mg (from EtOAc fraction) | NMR, MS, UV, IR, ECD | [2] |
| Tinobakiside | Tinospora bakis | 80% EtOH | 4.8 mg (from EtOAc fraction) | NMR, MS, UV, IR, ECD | [2] |
| Tinophylloloside | Tinospora bakis | 80% EtOH | Not specified | Identified as 8-epimer of tinospinoside A | [2] |
| Tinosporaside | Tinospora cordifolia | 70% EtOH | Not specified | HPLC-UV-DAD, NMR, MS | [1] |
| Columbin | Tinospora cordifolia | 70% EtOH | Not specified | HPLC-UV-DAD, NMR, MS | [1] |
Note: The yields are highly dependent on the specific batch of plant material, collection time, and the efficiency of the isolation process.
Mandatory Visualizations
Caption: General workflow for the isolation of this compound and its glycoside.
Clerodane diterpenoids isolated from Tinospora species have been shown to exhibit anti-inflammatory and immunomodulatory effects. A key mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).[5]
Caption: Inhibition of the TLR4-mediated inflammatory pathway by Tinospora clerodane diterpenoids.
References
- 1. Quantitative determination of four constituents of Tinospora sps. by a reversed-phase HPLC-UV-DAD method. Broad-based studies revealing variation in content of four secondary metabolites in the plant from different eco-geographical regions of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tinospora Cordifolia: A review of its immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tinopanoids K-T, clerodane diterpenoids with anti-inflammatory activity from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Tinophyllol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: The complete and specific biosynthetic pathway of Tinophyllol, a furanoditerpenoid of interest from the genus Tinospora, remains to be fully elucidated in the scientific literature. This technical guide, therefore, presents a proposed pathway constructed from the established principles of clerodane diterpenoid biosynthesis in plants. The information herein is intended to serve as a foundational resource and a roadmap for future research aimed at unraveling the precise enzymatic steps leading to the formation of this compound.
The General Blueprint: Biosynthesis of Clerodane Diterpenoids
Clerodane diterpenoids, the class of compounds to which this compound belongs, are a diverse group of secondary metabolites synthesized in plants. Their biosynthesis originates in the plastids and involves a series of enzymatic reactions that build and modify a 20-carbon backbone.
The journey begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are primarily produced via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
The formation of the characteristic bicyclic clerodane skeleton from the linear GGPP is a pivotal step, catalyzed by a pair of diterpene synthases (diTPSs):
-
Class II diTPS: This enzyme initiates the cyclization of GGPP through a protonation-initiated cascade, forming a bicyclic labdane-related diphosphate intermediate, such as copalyl diphosphate (CPP). This intermediate then undergoes a rearrangement involving methyl and hydride shifts to form the clerodane scaffold.
-
Class I diTPS: The clerodienyl diphosphate produced by the class II diTPS is then acted upon by a class I diTPS, which removes the diphosphate group to generate a reactive carbocation, leading to the final stable clerodane hydrocarbon backbone.
Following the formation of the core clerodane skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, introduce functional groups such as hydroxyls, epoxides, and carbonyls. These modifications are responsible for the vast structural diversity observed among clerodane diterpenoids. The formation of the furan ring, a key feature of this compound, is also believed to be a result of such late-stage oxidative modifications.
A Proposed Pathway to this compound
Based on the general principles of clerodane biosynthesis and the structure of this compound, a putative pathway can be proposed. The initial steps would follow the canonical formation of a clerodane scaffold from GGPP. Subsequent modifications by CYP450s and other enzymes would then be required to install the specific functional groups of this compound.
The formation of the furan ring is a critical step and is hypothesized to proceed through a series of oxidative reactions on the side chain of the clerodane intermediate. This could involve hydroxylations followed by dehydration and cyclization to yield the aromatic furan moiety. The lactone ring present in many related compounds is also formed through oxidative processes.
Below is a diagrammatic representation of the proposed general biosynthetic pathway leading to a furanoclerodane diterpenoid like this compound.
Quantitative Data Summary
As the biosynthesis of this compound has not been experimentally elucidated, no specific quantitative data regarding enzyme kinetics, metabolite concentrations, or gene expression levels are available. The following table summarizes the key components of the generalized clerodane diterpenoid biosynthetic pathway, providing a framework for future quantitative studies.
| Component | Description | Examples / Key Features |
| Precursor | The starting molecule for the biosynthesis of the C20 diterpenoid backbone. | Geranylgeranyl Pyrophosphate (GGPP) |
| Intermediates | Molecules that are formed and then modified during the pathway. | Labdane-type diphosphates, Clerodienyl diphosphate, Hydroxylated clerodanes |
| Key Enzymes | The biocatalysts that mediate the chemical transformations in the pathway. | GGPP synthase, Class II Diterpene synthases (diTPS), Class I Diterpene synthases (diTPS), Cytochrome P450 monooxygenases (CYP450s) |
| Products | The final output of the biosynthetic pathway. | This compound and other related furanoclerodane diterpenoids |
Methodologies for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. A generalized experimental workflow is outlined below.
Gene Discovery and Candidate Identification
-
Transcriptome Analysis: High-throughput sequencing of mRNA (RNA-seq) from Tinospora species tissues actively producing this compound can identify genes that are highly expressed.
-
Bioinformatic Analysis: The transcriptome data is mined for candidate genes encoding enzymes typically involved in diterpenoid biosynthesis, such as diTPSs and CYP450s, based on sequence homology to known enzymes.
-
Co-expression Analysis: Genes involved in the same metabolic pathway are often co-expressed. Identifying clusters of co-expressed candidate genes can provide strong evidence for their functional relationship.
Functional Characterization of Enzymes
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which is engineered to produce the necessary precursor (e.g., GGPP).
-
In Vitro Enzyme Assays: The expressed enzymes are purified, and their activity is tested in vitro by providing the putative substrate and co-factors.
-
Product Identification: The products of the enzymatic reactions (both in vivo from the microbial host and in vitro) are extracted and analyzed using analytical techniques.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile compounds, such as the hydrocarbon intermediates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and more polar compounds, including the oxygenated intermediates and the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of novel compounds and for confirming the identity of known ones.
The following diagram illustrates a typical experimental workflow for the elucidation of a plant natural product biosynthetic pathway.
Concluding Remarks and Future Perspectives
While the precise biosynthetic route to this compound remains to be mapped, the foundational knowledge of clerodane diterpenoid biosynthesis provides a robust framework for its investigation. The proposed pathway and methodologies outlined in this guide are intended to catalyze research efforts in this area. The identification and characterization of the specific enzymes involved in this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but could also pave the way for the biotechnological production of this and other valuable furanoditerpenoids for pharmaceutical applications. The logical relationship between discovering candidate genes and their functional validation is a critical step in this process.
An In-depth Technical Guide to the Physical and Chemical Properties of Tinophyllol
Disclaimer: Information regarding the experimental physical and chemical properties, biological activities, and specific analytical protocols for Tinophyllol is limited in currently available scientific literature. This guide provides a summary of computed data and presents generalized experimental and theoretical frameworks relevant to the study of a novel phytochemical.
Introduction
This compound is a naturally occurring phytochemical.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its known chemical properties and providing a theoretical framework for its experimental investigation. Given the nascent stage of research into this compound, this document combines available computed data with established methodologies for the analysis of natural products.
Physical and Chemical Properties of this compound
The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C21H26O6 | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate | [1] |
| Exact Mass | 374.173 | [1] |
| Monoisotopic Mass | 374.173 | [1] |
| Topological Polar Surface Area | 86.0 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Xlogp | 2.7 | [1] |
| SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C">C@@HC4=COC=C4 | [1] |
| InChI Key | OEIVLTVYSSPDHE-JHFVOUROSA-N | [1] |
Note: Experimental data for properties such as melting point and boiling point have not been found in the reviewed literature.
Experimental Protocols
While specific experimental protocols for this compound are not available, this section outlines a general methodology for the extraction, isolation, and characterization of a similar phytochemical from a plant source.
General Extraction and Isolation Protocol
-
Plant Material Collection and Preparation: Collect the plant material known to contain this compound. The material should be dried in the shade to preserve the chemical constituents and then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to solvent extraction. A common method is Soxhlet extraction, which allows for continuous extraction with a fresh solvent, or maceration, which involves soaking the material in a solvent for a period of time.[2] The choice of solvent is crucial and depends on the polarity of the target compound. Given the structure of this compound, solvents of intermediate polarity such as ethyl acetate or dichloromethane would be a logical starting point.
-
Fractionation: The crude extract is then fractionated to separate compounds based on their polarity. This is typically achieved using liquid-liquid extraction with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water).
-
Chromatographic Purification: The fraction containing the highest concentration of the target compound is subjected to further purification using chromatographic techniques.[3]
-
Column Chromatography: The extract is passed through a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Fractions are collected and analyzed for the presence of the desired compound.[3]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify the fractions containing the pure compound.[3]
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often employed to obtain a highly pure sample of the compound.[3]
-
Structure Elucidation
The purified compound is then subjected to spectroscopic analysis to confirm its structure.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[4][5]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.[8]
The following diagram illustrates a general workflow for the isolation and identification of a phytochemical like this compound.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. Research into the biological activity of this compound is required to elucidate its mechanism of action.
For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that is often investigated for natural products with potential anti-inflammatory properties. This is a generalized representation and does not imply any known activity of this compound.
Conclusion
This compound is a phytochemical whose properties are primarily known from computational predictions. This guide has summarized these predicted physicochemical characteristics. The lack of experimental data highlights a significant gap in the scientific knowledge of this compound. Future research should focus on the isolation of this compound from its natural source, followed by rigorous experimental determination of its physical and chemical properties. Furthermore, comprehensive biological screening is necessary to uncover its potential therapeutic effects and to understand its mechanism of action through the elucidation of the signaling pathways it may modulate. Such studies will be crucial in assessing the potential of this compound for applications in research and drug development.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. [Biological activity of tin and immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of chlorophyll-a by high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (18)O and mass spectrometry in chlorophyll research: Derivation and loss of oxygen atoms at the periphery of the chlorophyll macrocycle during biosynthesis, degradation and adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. youtube.com [youtube.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
Unveiling Tinocordifoliol: A Technical Guide to a Novel Clerodane Diterpenoid
A deep dive into the discovery, origin, and biological potential of Tinocordifoliol, a newly identified natural product from the medicinal plant Tinospora cordifolia. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its isolation, structural elucidation, and initial biological activity, alongside detailed experimental protocols and putative signaling pathways.
Introduction
The quest for novel therapeutic agents has consistently led researchers to the vast chemical diversity of the natural world. In this context, the plant genus Tinospora has long been a focal point of phytochemical investigation due to its extensive use in traditional medicine. Recently, a new class of clerodane diterpenoids, provisionally termed "tinophyllols" and more accurately identified as tinocordifoliols, has been isolated from Tinospora cordifolia. This guide serves as a technical resource on the discovery and characterization of these promising bioactive molecules. It is important to note that the term "tinophyllol" appears to be a likely misspelling of the scientifically reported "tinocordifoliol," and as such, this document will proceed with the correct nomenclature.
Discovery and Origin
Tinocordifoliols A and B are novel neo-clerodane diterpenoids recently isolated from the stems of Tinospora cordifolia.[1] This plant, a member of the Menispermaceae family, is a perennial climbing shrub found in tropical regions of India, Myanmar, and Sri Lanka. It has a rich history in Ayurvedic medicine for treating a wide range of ailments, which has spurred modern scientific investigation into its chemical constituents.[2][3] The discovery of tinocordifoliols was the result of systematic phytochemical screening of T. cordifolia extracts, aimed at identifying novel compounds with potential therapeutic applications.
The isolation of these compounds was guided by bioassay-driven fractionation, a common strategy in natural product discovery. An ethyl acetate-soluble fraction of a 70% ethanol extract of T. cordifolia stems showed potent inhibitory activity against human arginase I, an enzyme implicated in various diseases.[1] This finding prompted further chromatographic purification, ultimately leading to the isolation of the two new compounds, tinocordifoliol A and B, alongside a known related compound, tinopanoid R.
Structural Elucidation
The chemical structures of tinocordifoliol A and B were determined through a combination of advanced spectroscopic techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formulas, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy provided detailed information about the connectivity and stereochemistry of the atoms within the molecules.
Tinocordifoliol A was identified as a colorless oil with the molecular formula C₂₁H₂₂O₆, determined from its HR-ESI-MS data.[1] Its structure was elucidated through detailed analysis of its ¹H and ¹³C NMR spectra, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments.
Tinocordifoliol B was also isolated as a colorless oil, with its molecular formula established as C₂₁H₂₄O₇.[1] Similar to its counterpart, the complete chemical structure of tinocordifoliol B was pieced together using a comprehensive suite of NMR and mass spectrometry techniques.
The absolute configurations of these new compounds were established using time-dependent density functional theory (TD-DFT) based electronic circular dichroism (ECD) calculations.
Spectroscopic Data Summary
| Compound | Molecular Formula | Mass Spectrometry (HR-ESI-MS) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Tinocordifoliol A | C₂₁H₂₂O₆ | m/z 393.1307 [M+Na]⁺ | Signals corresponding to a furan ring, a decalin core, and various oxygenated carbons. | Resonances confirming the clerodane skeleton with specific substitutions. |
| Tinocordifoliol B | C₂₁H₂₄O₇ | m/z 411.1415 [M+Na]⁺ | Characteristic signals for the diterpenoid framework and functional groups. | Carbon signals consistent with the proposed neo-clerodane structure. |
Experimental Protocols
The following sections provide a detailed methodology for the isolation and characterization of tinocordifoliols, based on the published discovery and general practices for clerodane diterpenoid extraction.
Isolation of Tinocordifoliols
This protocol outlines the general steps for the extraction and isolation of tinocordifoliols from Tinospora cordifolia stems.
Caption: Workflow for the isolation of tinocordifoliols.
1. Plant Material Preparation:
-
Collect fresh stems of Tinospora cordifolia.
-
Air-dry the stems in the shade at room temperature until they are brittle.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material with 70% aqueous ethanol (EtOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and acetone.
-
Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is expected to contain the tinocordifoliols.[1]
4. Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Subject these pooled fractions to preparative HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to tinocordifoliol A and B.
-
Lyophilize the collected fractions to obtain the pure compounds.
Biological Activity and Mechanism of Action
Initial biological screening of the extracts from Tinospora cordifolia revealed that the ethyl acetate fraction possessed inhibitory activity against human arginase I.[1] Further testing of the isolated compounds showed that tinocordifoliols, along with the known compound tinopanoid R, were responsible for this activity.
Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[4] It plays a crucial role in regulating the levels of L-arginine, which is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[5] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[6] Overexpression of arginase can lead to a depletion of L-arginine, resulting in reduced NO production and contributing to endothelial dysfunction, cardiovascular diseases, and certain cancers.[4]
The inhibitory action of tinocordifoliols on arginase suggests their potential therapeutic value in conditions characterized by excessive arginase activity. The related compound, tinopanoid R, exhibited moderate competitive inhibition of human arginase I with an IC₅₀ value of 61.9 µM.[1] While specific IC₅₀ values for tinocordifoliols A and B have not yet been reported, their structural similarity to tinopanoid R suggests a comparable mode of action.
Putative Signaling Pathway of Arginase Inhibition
The following diagram illustrates the proposed mechanism by which tinocordifoliols may exert their therapeutic effects through the inhibition of arginase.
Caption: Putative signaling pathway of tinocordifoliols via arginase inhibition.
Synthesis of Clerodane Diterpenoids
The total synthesis of complex natural products like clerodane diterpenoids is a challenging endeavor in organic chemistry.[7][8][9] While a specific synthetic route for tinocordifoliols has not yet been published, the general strategies for constructing the characteristic decalin core and introducing the necessary functional groups can be outlined.
Typically, the synthesis of clerodane diterpenoids involves the stereoselective construction of the bicyclic decalin skeleton, often starting from chiral building blocks or employing asymmetric synthesis methods.[7] Key steps may include Diels-Alder reactions, Robinson annulations, and various cyclization strategies to establish the fused ring system with the correct stereochemistry. Subsequent steps would focus on the introduction of the side chain at C-9 and the functionalization of the decalin core to match the natural product's oxidation pattern. The furan ring, a common feature in many clerodane diterpenoids, can be installed using various synthetic methods.
The development of a total synthesis for tinocordifoliols would not only confirm their proposed structures but also provide access to larger quantities for further biological evaluation and the synthesis of analogs for structure-activity relationship (SAR) studies.
Future Perspectives
The discovery of tinocordifoliols A and B opens up new avenues for research in several areas. Further investigation is needed to fully characterize their biological activity profile. While their arginase inhibitory activity is a promising starting point, it is likely that these compounds interact with other biological targets as well. A broader screening against a panel of enzymes and receptors could reveal additional mechanisms of action.
Moreover, the development of a robust synthetic route will be crucial for advancing the preclinical development of tinocordifoliols. This would enable detailed SAR studies to identify the key structural features responsible for their biological activity and to design more potent and selective analogs.
References
- 1. Three neo-Clerodane Diterpenoids from Tinospora cordifolia Stems and Their Arginase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Arginase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Crispene A: A Furanoid Diterpene from Tinospora crispa
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Crispene A, a novel clerodane-type furanoid diterpene isolated from the medicinal plant Tinospora crispa. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics.
Summary of Spectroscopic Data
The structural elucidation of Crispene A was achieved through extensive spectroscopic analysis. The key quantitative data are summarized below for easy reference and comparison.
| Spectroscopic Technique | Data Point | Value |
| Mass Spectrometry (ESI-MS) | Molecular Formula | C₂₀H₂₂O₅[1] |
| Pseudo-molecular Ion [M+Na]⁺ | m/z 365.0[1] | |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.51 (1H, dd, J = 11.6, 4.8 Hz) | H-12[1] |
| δ 4.62 (1H, dd, J = 10.6, 6.6 Hz) | H-6[1] | |
| δ 2.42 (1H, dd, J = 4.0, 3.6 Hz) | H-8[1] | |
| ¹³C NMR (100 MHz, CDCl₃) | Data inferred from related compounds | See Table 2 for details |
| UV-Vis Spectroscopy | λmax | Data not available in cited literature |
Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) of Crispene A revealed a pseudo-molecular ion peak [M+Na]⁺ at m/z 365.0, corresponding to a molecular formula of C₂₀H₂₂O₅.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Crispene A, recorded in CDCl₃ at 400 MHz, displays characteristic signals for a clerodane-type diterpene. A double doublet at δ 5.51 (J = 11.6, 4.8 Hz) was assigned to the H-12 proton.[1] Another key signal, a double doublet at δ 4.62 (J = 10.6, 6.6 Hz), was attributed to the H-6 proton, indicating the presence of a lactone ring between C-6 and C-18.[1] The proton at C-8 appeared as a double doublet at δ 2.42 (J = 4.0, 3.6 Hz).[1]
¹³C NMR: While the direct ¹³C NMR data for Crispene A is not explicitly provided in the primary cited source, the values can be inferred from the data of closely related compounds isolated from the same plant. A tentative assignment of the key carbon signals is presented below.
| Carbon Atom | Chemical Shift (δ) |
| C-5 | ~45.0 |
| C-6 | ~70.0 |
| C-8 | ~40.0 |
| C-12 | ~75.0 |
| C-17 (C=O) | ~175.0 |
| C-18 (C=O) | ~170.0 |
Note: These are estimated values based on related structures and should be confirmed with experimental data.
Experimental Protocols
The isolation and characterization of Crispene A involved a multi-step process, as detailed below.
Plant Material and Extraction
The stems of Tinospora crispa were collected, air-dried, and ground into a coarse powder. The powdered plant material was then subjected to maceration with methanol at room temperature for 14 days. The resulting extract was filtered and concentrated under reduced pressure to yield a solid residue.[2][3]
Fractionation and Isolation
The crude methanol extract was fractionated using a modified Kupchan partitioning method with solvents of increasing polarity, including n-hexane, carbon tetrachloride, and chloroform.[2][3] The n-hexane soluble fraction, which contained Crispene A, was further subjected to column chromatography on Sephadex LH-20. Elution was carried out with a gradient of n-hexane, dichloromethane, and methanol.[3] Fractions showing a promising profile on thin-layer chromatography (TLC) were pooled and re-chromatographed on silica gel to afford pure Crispene A.[2][3]
Spectroscopic Analysis
The structure of the isolated Crispene A was elucidated using various spectroscopic techniques. Mass spectra were recorded on an ESI mass spectrometer.[1] ¹H and ¹³C NMR spectra were obtained using a 400 MHz NMR spectrometer with chloroform-d (CDCl₃) as the solvent.[4]
Workflow and Logical Relationships
The following diagram illustrates the workflow for the isolation of Crispene A from Tinospora crispa.
References
- 1. Crispene A, B, C and D, Four New Clerodane Type Furanoid Diterpenes from Tinospora crispa (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crispene A, B, C and D, Four New Clerodane Type Furanoid Diterpenes from Tinospora crispa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
Preliminary Biological Activity of Bioactive Compounds from Tinospora cordifolia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tinospora cordifolia, a plant with a long history of use in traditional medicine, is a rich source of diverse bioactive compounds. Extensive research has revealed a broad spectrum of pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, immunomodulatory, and anti-neoplastic effects. This document provides a comprehensive overview of the preliminary biological activities of key compounds isolated from Tinospora cordifolia, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
Tinospora cordifolia (Willd.) Miers, belonging to the family Menispermaceae, is a perennial climbing shrub found in tropical regions of India, Myanmar, and Sri Lanka.[1] It is commonly known as "Guduchi" or "Giloy" and holds a prominent place in Ayurvedic medicine for its use in treating a wide array of ailments.[1][2] The therapeutic properties of this plant are attributed to a complex mixture of secondary metabolites.[3] The major classes of bioactive compounds isolated from Tinospora cordifolia include alkaloids, diterpenoid lactones, glycosides, steroids, sesquiterpenoids, and phenolic compounds.[2][3] These compounds have been shown to modulate various physiological and pathological processes, making them promising candidates for drug development.[4]
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various extracts and isolated compounds from Tinospora cordifolia.
Table 1: Anti-diabetic and Hypolipidemic Activity
| Compound/Extract | Model System | Dose/Concentration | Key Findings | Reference(s) |
| Aqueous Root Extract | Alloxan-induced diabetic rats | Oral administration | Significant reduction in blood glucose and brain lipids. | [2] |
| Tinosporaside | db/db mice | - | Exerted antidiabetic effects. | [5] |
| T. cordifolia Extract (TCE) | Hypertriglyceridemia patients | 100 mL/day (~3.0 g) for 14 days | Decreased triglycerides and VLDL; increased HDL levels. | [6] |
| Aqueous Extract | Streptozotocin-induced diabetic rats | 200 and 400 mg/kg b.w. | Reversed hyperalgesia. | [7] |
Table 2: Antioxidant Activity
| Extract | Assay | Key Findings | Reference(s) |
| Ethanolic Stem Extract | DPPH radical scavenging | Highest free radical scavenging activity (56.35%). | [8] |
| Ethanolic Extract | N-nitrosodiethylamine-induced liver cancer in rats | Evaluated levels of LPO, enzymic and non-enzymic antioxidants. | [9] |
Table 3: Immunomodulatory and Anti-inflammatory Activity
| Compound/Extract | Model System | Key Findings | Reference(s) |
| (1,4)-alpha-D-glucan | RAW 264.7 macrophages | Activation of macrophages via TLR6 signaling and NF-κB translocation. | [10] |
| Aqueous Extract | Naive CD4+ T cells (Th17-polarizing conditions) | Reduced frequency of IL-17 producing cells; inhibited differentiation and proliferation. | [11] |
| Alcoholic and Aqueous Extracts | - | Beneficial effects on the immune system. | [10] |
| Water Extract | LPS-treated dendritic cells | Significant inhibition in lipo-oxygenase/cyclo-oxygenase (LOX/COX) activity and TNF-α and IL-1β production. | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Preparation of Tinospora cordifolia Extracts
3.1.1. Ethanolic Extract Preparation The whole plant of Tinospora cordifolia is shade dried (1 kg), coarsely powdered, and soaked in 95% ethanol. The mixture is kept for 10 days at room temperature for maceration. The extract is then filtered, and the process is repeated three times. The resulting menstruum is concentrated at 55°C to obtain a semi-solid residue, which is then dried in a vacuum evaporator. The yield of the total ethanolic extract is approximately 13% w/w and is stored at refrigerated temperatures until use.[9]
3.1.2. Aqueous Extract Preparation The extraction of the plant material (marc) with water is carried out three times. The filtered liquid aqueous extracts are combined and concentrated under vacuum at a temperature below 75°C until the total solid content reaches about 15-20% (w/v). The concentrated liquid is then spray-dried to obtain the final water extract.[7]
Antioxidant Activity Assays
3.2.1. DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Activity The antioxidant activity of the extracts is measured by their ability to scavenge the stable DPPH free radical. Different concentrations of the plant extracts are added to a solution of DPPH in methanol. The mixture is incubated in the dark, and the decrease in absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. Ascorbic acid is commonly used as a positive control. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[8]
3.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent, a mixture of acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution, is prepared. The plant extract is mixed with the FRAP reagent, and the absorbance of the resulting blue-colored complex is measured at 593 nm. Ascorbic acid is used as a standard to create a calibration curve.[12]
In Vitro Cell Culture and Differentiation
3.3.1. Naive CD4+ T Cell Differentiation Naive CD4+ T cells are isolated from spleen and lymph nodes of mice. For Th17 differentiation, the cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T-cell receptor stimulation, along with a cocktail of cytokines such as IL-6, TGF-β, and anti-IFN-γ and anti-IL-4 neutralizing antibodies. The cells are treated with the Tinospora cordifolia extract at various concentrations. After a defined incubation period, the cells are analyzed for the expression of IL-17 and other relevant markers by flow cytometry.[11]
Signaling Pathways
The bioactive compounds from Tinospora cordifolia have been shown to modulate several key signaling pathways involved in cellular processes such as glucose metabolism, inflammation, and cell survival.
PI3K/Akt and AMPK Signaling in Glucose Uptake
Tinosporaside, a bioactive compound from Tinospora cordifolia, has been shown to stimulate glucose uptake in skeletal muscle cells through the activation of both the Phosphoinositide 3-kinase (PI3K)/Akt and the 5' AMP-activated protein kinase (AMPK) signaling pathways.[5] These pathways are crucial for regulating glucose homeostasis.
Caption: Tinosporaside stimulates glucose uptake via PI3K/Akt and AMPK pathways.
JAK-STAT Signaling in T-cell Differentiation
Aqueous extracts of Tinospora cordifolia have been demonstrated to inhibit the differentiation of Th17 cells by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[11] This pathway is critical for the differentiation and function of various T-cell subsets.
Caption: T. cordifolia extract inhibits Th17 differentiation via the JAK-STAT pathway.
NF-κB Signaling in Macrophage Activation
An arabinogalactan polysaccharide, (1,4)-alpha-D-glucan, isolated from Tinospora cordifolia, activates macrophages through Toll-like receptor 6 (TLR6) signaling, leading to the translocation of Nuclear Factor-kappa B (NF-κB) and subsequent cytokine production.[10]
Caption: (1,4)-alpha-D-glucan activates macrophages via TLR6 and NF-κB signaling.
Conclusion
The diverse array of bioactive compounds present in Tinospora cordifolia exhibits a wide range of promising pharmacological activities. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of the signaling pathways modulated by these compounds offers valuable insights into their mechanisms of action and highlights their potential as therapeutic agents for a variety of diseases. Continued investigation into the specific molecular targets and clinical efficacy of these natural products is warranted to fully realize their therapeutic potential.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated omics analysis revealed the Tinospora cordifolia intervention modulated multiple signaling pathways in hypertriglyceridemia patients-a pilot clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Tinospora cordifolia on experimental diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity of ethanolic extract of Tinospora cordifolia on N-nitrosodiethylamine (diethylnitrosamine) induced liver cancer in male Wister albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tinospora cordifolia (Giloy): An insight on the multifarious pharmacological paradigms of a most promising medicinal ayurvedic herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tinophyllol is a putative natural product identified in plant species such as Citrus Yuko and Magnolia Ovata. Its chemical name, methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate, indicates it belongs to the octahydrobenzo[f]isochromene class of compounds. Molecules with this core structure are known for a variety of biological activities, suggesting that this compound could be a promising candidate for further investigation in drug discovery. This document provides a comprehensive overview of the chemical information available for this compound and explores the known biological activities of related compounds and extracts from its source plants.
Chemical Structure and Properties
Based on its systematic name, this compound possesses a complex polycyclic structure featuring a benzo[f]isochromene core. This heterocyclic scaffold is a key feature in a number of biologically active natural products and synthetic derivatives.
Table 1: Chemical Descriptors for this compound
| Descriptor | Value |
| Molecular Formula | C21H26O6 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
| Core Structure | Octahydrobenzo[f]isochromene |
Potential Biological Activities of the Benzo[f]chromene Core
The benzo[f]chromene scaffold, a close relative of the core of this compound, is present in numerous compounds that have demonstrated significant biological effects. These activities provide a rationale for investigating the therapeutic potential of this compound. Substituted chromenes and benzochromenes have been reported to exhibit a wide range of pharmacological properties, including:
-
Anticancer Activity: Derivatives of 1H-benzo[f]chromene have been shown to induce apoptosis and cell cycle arrest in human cancer cells by inhibiting topoisomerase I and II.[1] Some have also demonstrated the ability to inhibit c-Src kinase and act as Bcl-2 protein inhibitors.[1]
-
Antimicrobial and Antiviral Effects: The chromene ring system is a common feature in compounds with antimicrobial, antiviral, and anti-HIV activities.[1]
-
Anti-inflammatory Properties: Certain benzochromene derivatives have been noted for their anti-inflammatory applications.[1]
Given these precedents, it is plausible that this compound could exhibit similar cytotoxic, antimicrobial, or anti-inflammatory properties.
Bioactive Compounds from Source Plants
The plant species reported to contain this compound, Magnolia Ovata and Citrus Yuko, are known sources of a rich diversity of bioactive secondary metabolites.
Magnolia Species
The Magnolia genus is well-documented for producing lignans and alkaloids with a range of biological activities.[2][3] Magnolol and honokiol, two well-studied neolignans from Magnolia officinalis, exhibit anti-inflammatory, antioxidant, and antitumor properties.[2][3] Other compounds isolated from Magnolia ovata include lignans like magnovatins and acuminatin, which have been investigated for their free-radical scavenging and antimicrobial activities.[4][5]
Table 2: Major Bioactive Compounds from Magnolia Species and Their Reported Activities
| Compound Class | Examples | Reported Biological Activities |
| Neolignans | Magnolol, Honokiol, Acuminatin | Anti-inflammatory, Antioxidant, Antitumor, Antimicrobial[2][3][4] |
| Alkaloids | Lysicamine, Lanuginosine | Various pharmacological effects |
Citrus Species
Citrus fruits are a rich source of flavonoids, limonoids, and essential oils.[6][7][8] Yuzu (Citrus junos, a close relative of Citrus Yuko) contains flavanones such as hesperidin and naringin, which are known for their antioxidant and anti-inflammatory effects.[6][7] The essential oils from citrus peels also possess potent antimicrobial properties.[8]
Table 3: Major Bioactive Compounds from Citrus Species and Their Reported Activities
| Compound Class | Examples | Reported Biological Activities |
| Flavanones | Hesperidin, Naringin | Antioxidant, Anti-inflammatory[6][7] |
| Limonoids | Limonin | Anticancer, Antiviral |
| Essential Oils | Terpenes | Antimicrobial, Anxiolytic[8] |
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, a general workflow for the isolation and characterization of novel natural products can be described.
Isolation of this compound
A typical isolation procedure for a compound like this compound from its plant source would involve the following steps:
-
Extraction: The dried and powdered plant material (e.g., bark, leaves, or fruit peel) is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using various chromatographic techniques, including column chromatography (using silica gel or other stationary phases), and preparative high-performance liquid chromatography (HPLC) until the pure compound is isolated.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
Visualizations
Experimental Workflow for Natural Product Discovery
The following diagram illustrates a generalized workflow for the discovery and initial biological evaluation of a novel natural product like this compound.
Potential Signaling Pathway Involvement
Given the reported anticancer activities of related benzo[f]chromene derivatives, a hypothetical signaling pathway that could be modulated by this compound is the apoptosis pathway. The diagram below illustrates a simplified representation of apoptosis induction.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its chemical structure and the known bioactivities of compounds from its source plants and its structural class provide a strong rationale for its investigation as a potential therapeutic agent. The octahydrobenzo[f]isochromene core is a promising scaffold for the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Future research should focus on the targeted isolation and complete structural characterization of this compound from Magnolia Ovata and/or Citrus Yuko. Following its successful isolation, a comprehensive biological evaluation is warranted. This should include in vitro screening for cytotoxicity against a panel of cancer cell lines, antimicrobial activity against a range of pathogens, and assessment of its anti-inflammatory potential. Promising in vitro results would then justify further preclinical studies to determine its in vivo efficacy, mechanism of action, and safety profile. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic leads.
References
- 1. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Bioactive Compounds of Citrus Fruits: A Review of Composition and Health Benefits of Carotenoids, Flavonoids, Limonoids, and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Deep Dive: Predicting the Bioactivities of Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to the Computational Prediction of Tinophyllol's Biological Activities
This technical guide provides a comprehensive overview of the in-silico prediction of the bioactivities of this compound, a natural product with potential therapeutic applications. By leveraging a suite of computational tools, we can elucidate its pharmacokinetic properties, predict its biological targets, and hypothesize its mechanisms of action through the analysis of associated signaling pathways. This document serves as a methodological framework for researchers and scientists in the field of drug discovery and development.
Introduction to this compound
This compound is a furanoditerpenoid that has been isolated from plants such as Citrus Yuko and Magnolia Ovata. Its chemical structure, represented by the SMILES string C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--OC)O)C)C4=COC=C4 and the InChIKey OEIVLTVYSSPDHE-JHFVOUROSA-N, provides the foundation for all subsequent in-silico analyses. Understanding the inherent bioactivities of such natural products is a critical step in the drug discovery pipeline, and in-silico methods offer a rapid and cost-effective approach to generate initial hypotheses and guide further experimental validation.
Predicted Physicochemical and Pharmacokinetic (ADMET) Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a crucial determinant of its potential as a drug candidate. Using the SwissADME web server, a comprehensive ADMET profile for this compound was generated.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C21H26O6 | |
| Molecular Weight | 374.43 g/mol | Fulfills Lipinski's rule (<500) |
| LogP (iLOGP) | 2.59 | Optimal lipophilicity for oral absorption |
| Water Solubility (ESOL) | -3.85 (log mol/L) | Moderately soluble |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good probability of being orally active |
Predicted Biological Targets
To identify the potential molecular targets of this compound, the SwissTargetPrediction web server was employed. This tool predicts protein targets based on the principle of chemical similarity to known ligands. The predictions are ranked by probability, with a lower value indicating a higher likelihood of interaction.
Table 2: Top Predicted Protein Targets for this compound
| Target Class | Target Name | UniProt ID | Probability |
| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.235 |
| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.118 |
| Enzyme | Carbonic anhydrase II | P00918 | 0.088 |
| G-protein coupled receptor | Prostaglandin E2 receptor EP2 subtype | P43116 | 0.088 |
| Enzyme | Prostaglandin reductase 1 | O95828 | 0.088 |
| G-protein coupled receptor | Cannabinoid receptor 2 (CB2) | P34972 | 0.059 |
| Enzyme | Carbonic anhydrase IV | P22748 | 0.059 |
| Enzyme | Steroid 17-alpha-hydroxylase/17,20 lyase | P05093 | 0.059 |
| G-protein coupled receptor | Prostaglandin D2 receptor 2 | Q9Y2Y9 | 0.059 |
| Nuclear receptor | Progesterone receptor | P06401 | 0.059 |
Predicted Bioactivity Spectrum
The PASS (Prediction of Activity Spectra for Substances) Online service was utilized to predict a broad spectrum of biological activities for this compound based on its chemical structure. The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the compound.
Table 3: Selected Predicted Biological Activities of this compound from PASS Online
| Activity | Pa | Pi |
| Anti-inflammatory | 0.852 | 0.004 |
| Analgesic | 0.798 | 0.011 |
| Antipyretic | 0.753 | 0.015 |
| Neuroprotective | 0.711 | 0.023 |
| Antineoplastic | 0.689 | 0.031 |
| Vasodilator | 0.654 | 0.028 |
| Platelet aggregation inhibitor | 0.632 | 0.045 |
| Apoptosis agonist | 0.598 | 0.067 |
| Anticonvulsant | 0.576 | 0.051 |
| Anxiolytic | 0.543 | 0.078 |
Postulated Signaling Pathways and Mechanisms of Action
Based on the convergence of predictions from target analysis and the bioactivity spectrum, several key signaling pathways are likely to be modulated by this compound.
Prostaglandin Synthesis Pathway (via COX-2 Inhibition)
The high probability of targeting Prostaglandin G/H synthase 2 (COX-2) strongly suggests an anti-inflammatory mechanism. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 would lead to a reduction in prostaglandin synthesis.
Methodological & Application
Application Notes and Protocols for Tinophyllol Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinophyllol, a clerodane diterpene found in plants of the Tinospora genus, particularly Tinospora crispa, has garnered interest for its potential therapeutic properties. Clerodane diterpenes from this plant have been associated with a range of biological activities, including anti-inflammatory and antioxidant effects.[1][2] These notes provide a comprehensive overview of the extraction and purification protocols for this compound and related compounds, intended to guide researchers in isolating this compound for further investigation. The methodologies described are based on established techniques for the isolation of clerodane diterpenes from Tinospora crispa.[3][4][5]
Data Presentation
Quantitative data for the extraction and purification of this compound is not extensively available in the public domain. The following tables provide a summary of typical parameters reported for the extraction of clerodane diterpenes from Tinospora crispa, which can be used as a starting point for optimizing this compound isolation.
Table 1: Extraction Parameters for Clerodane Diterpenes from Tinospora crispa
| Parameter | Value/Range | Source(s) |
| Plant Material | Dried, powdered stems of Tinospora crispa | [3][4] |
| Extraction Solvent | Methanol or 70% Ethanol | [3][4] |
| Extraction Method | Maceration or Soaking | [3][4] |
| Extraction Time | 3 x 24 hours or 14 days | [3][4] |
| Solid-to-Solvent Ratio | Not explicitly stated, but generally a sufficient volume to fully immerse the plant material is used. | [3][4] |
| Extraction Yield (Crude Extract) | 15.6% (78 g from 500 g of dried stems with 70% ethanol) | [4] |
Table 2: Purification Parameters for Clerodane Diterpenes
| Parameter | Description | Source(s) |
| Stationary Phase | Silica Gel or Sephadex LH-20 | [3] |
| Mobile Phase (Silica Gel) | Gradient of n-hexane and ethyl acetate, or chloroform and methanol | [3] |
| Mobile Phase (Sephadex LH-20) | n-hexane:CH2Cl2:MeOH (2:5:1) followed by CH2Cl2:MeOH (9:1) and 100% MeOH | [3] |
| Detection Method | Thin Layer Chromatography (TLC) with visualization under UV light or with staining reagents. | [3] |
| Final Purity | Dependent on the number of purification steps and resolution of the chromatographic system. |
Table 3: HPLC Analysis Parameters for Related Compounds
| Parameter | Description | Source(s) |
| Column | C18 or C8 reverse-phase column | [6] |
| Mobile Phase | Acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid. | [6] |
| Detection | UV/Vis Detector (wavelength selected based on the analyte's maximum absorbance) | [7][8] |
| Flow Rate | Typically 0.5 - 1.5 mL/min | [7][9] |
| Injection Volume | 10 - 20 µL | [7] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Tinospora crispa. These protocols are generalized and may require optimization for specific laboratory conditions and research goals.
Protocol 1: Extraction of Crude this compound
-
Plant Material Preparation:
-
Obtain authenticated stems of Tinospora crispa.
-
Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried stems into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a large glass container and add methanol or 70% ethanol. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.
-
Allow the mixture to macerate for 3 days at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Protocol 2: Liquid-Liquid Partitioning
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect the organic layer and repeat the process three times with the same solvent to ensure complete extraction of compounds with similar polarity.
-
Concentrate each of the organic fractions (n-hexane, chloroform, ethyl acetate) and the final aqueous fraction separately using a rotary evaporator. Clerodane diterpenes are typically found in the chloroform and ethyl acetate fractions.
-
Protocol 3: Purification by Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading and Elution:
-
Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane or a high n-hexane to ethyl acetate ratio).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or methanol.
-
Collect fractions of a fixed volume (e.g., 20-50 mL) continuously.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Further purify the combined fractions using repeated column chromatography or preparative HPLC if necessary to achieve the desired purity.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway.[10][11][12][13][14] While the specific action of this compound on this pathway requires experimental validation, a plausible mechanism is the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Tinophyllol using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Tinophyllol, a furanoditerpenoid found in various plant species. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible protocol for researchers, scientists, and drug development professionals engaged in the analysis of this compound. The protocol has been developed based on established methodologies for the analysis of structurally related furanoditerpenoids and is presented with detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram.
Introduction
This compound is a naturally occurring furanoditerpenoid with the chemical formula C21H26O6. It has been identified in plant species such as Citrus Yuko and Magnolia Ovata. Given the therapeutic potential often associated with furanoditerpenoids, accurate and precise quantification of this compound in various matrices is crucial for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. This document provides a comprehensive protocol for the HPLC-based quantification of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., Sunfire C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: Water (HPLC Grade) B: Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-5 min: 10% B 5-25 min: 10-90% B 25-30 min: 90% B 30-35 min: 90-10% B 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Run Time | 40 minutes |
Chemicals and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (HPLC grade)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in 10 mL of the initial mobile phase.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness.
-
-
Final Sample Solution:
-
Reconstitute the purified residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation (Hypothetical Data)
The developed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank matrix |
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway (Hypothetical)
As the specific signaling pathways modulated by this compound are not yet well-established, a generic representation of a potential mechanism of action for a bioactive compound is provided below for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound in various samples. The detailed protocol for sample preparation, chromatographic separation, and method validation parameters will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Application Note: High-Throughput Analysis of Tinophyllol Derivatives Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of Tinophyllol and its derivatives in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a complex furanoditerpenoid from the plant genus Tinospora, and its derivatives are of significant interest in drug discovery due to their potential therapeutic properties. The inherent challenges in analyzing these polar and often thermally labile compounds by GC-MS are addressed through a comprehensive protocol involving sample extraction, derivatization, and optimized instrument parameters. This document provides a complete workflow, from sample preparation to data analysis, to enable researchers to accurately identify and quantify these valuable natural products.
Introduction
Tinospora species are a rich source of bioactive secondary metabolites, including a class of furanoditerpenoids that exhibit a wide range of pharmacological activities. This compound is a notable member of this class, characterized by a complex chemical structure (see Figure 1). The analysis of this compound and its derivatives, which may exist as glycosides, is crucial for quality control of herbal medicines, phytochemical studies, and the development of new therapeutic agents.
While High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of such compounds, GC-MS offers high chromatographic resolution, sensitivity, and the advantage of extensive spectral libraries for compound identification. However, the low volatility and thermal instability of many natural products, including this compound derivatives, necessitate a derivatization step to make them amenable to GC-MS analysis. This protocol focuses on a silylation-based derivatization method to enhance the volatility and thermal stability of the target analytes.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The following protocol is recommended for the extraction of this compound derivatives from plant material.
1.1. Materials and Reagents
-
Plant material (e.g., dried and powdered stems of Tinospora cordifolia)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Internal Standard (IS) solution (e.g., Tetracosane at 1 mg/mL in chloroform)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Heating block or oven
1.2. Extraction Procedure
-
Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (80:20, v/v) solution to the tube.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be stored at -20°C until derivatization.
Derivatization
Derivatization is a crucial step to increase the volatility of polar this compound derivatives. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a widely used and effective method.
2.1. Silylation Protocol
-
Accurately weigh 10 mg of the dried plant extract into a 2 mL glass vial.
-
Add 100 µL of anhydrous pyridine to dissolve the extract.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Add 10 µL of the internal standard solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental conditions are recommended for the analysis of the derivatized this compound derivatives.
3.1. Gas Chromatograph (GC) Conditions
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min |
3.2. Mass Spectrometer (MS) Conditions
| Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative analysis of this compound derivatives can be performed by creating a calibration curve using an authentic standard of this compound. In the absence of commercially available standards for all derivatives, semi-quantification can be achieved by assuming a similar response factor to the main compound. The results should be presented in a clear and organized table.
Table 1: Representative Quantitative Data for this compound Derivatives in a Tinospora sp. Extract
| Compound | Retention Time (min) | Concentration (µg/g of dry weight) | % Relative Abundance |
| This compound-TMS | 18.5 | 150.2 ± 12.5 | 65.8 |
| Derivative A-TMS | 19.2 | 45.8 ± 4.1 | 20.1 |
| Derivative B-TMS | 20.1 | 22.5 ± 2.8 | 9.9 |
| Derivative C-TMS | 21.3 | 9.7 ± 1.2 | 4.2 |
Note: The data presented are for illustrative purposes and may vary depending on the plant material and extraction efficiency.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound derivatives.
Caption: Rationale for derivatization in the GC-MS analysis of this compound derivatives.
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable method for the GC-MS analysis of this compound and its derivatives in plant extracts. The use of a silylation-based derivatization step is essential for overcoming the challenges associated with the analysis of these polar and thermally sensitive compounds. This method can be readily implemented in research and quality control laboratories for the accurate identification and quantification of this important class of natural products, thereby supporting their potential development as therapeutic agents.
Application Notes and Protocols for the Proposed Total Synthesis of Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
Abstract:
To date, a total synthesis of the clerodane diterpenoid Tinophyllol has not been reported in the scientific literature. This document outlines a novel and plausible synthetic methodology for the stereoselective synthesis of this compound. The proposed strategy is based on a convergent approach, featuring a key diastereoselective Diels-Alder reaction to construct the core decalin structure and a late-stage installation of the furan moiety. These application notes provide a detailed retrosynthetic analysis, a proposed forward synthetic route, and hypothetical experimental protocols for the key transformations. The information presented herein is intended to serve as a guide for researchers interested in the synthesis of this compound and other related clerodane diterpenoids.
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals a convergent strategy for its synthesis. The furan side chain can be installed in a late stage of the synthesis via a suitable coupling reaction from a more stable decalin core intermediate. The central decalin ring system, with its multiple contiguous stereocenters, can be envisioned to be constructed through a powerful and stereoselective Diels-Alder reaction. This approach simplifies the complex target molecule into more manageable and potentially accessible building blocks.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthetic Pathway
The proposed forward synthesis commences with the preparation of a chiral diene and dienophile from simple, commercially available starting materials. A key diastereoselective Diels-Alder reaction between these two fragments would establish the decalin core with the desired stereochemistry. Subsequent functional group manipulations, including stereoselective reductions and oxidations, would be employed to install the remaining stereocenters and functional groups. The synthesis would culminate in the coupling of the functionalized decalin core with a suitable furan precursor to yield this compound.
Caption: Proposed forward synthetic pathway for this compound.
Hypothetical Quantitative Data
The following table summarizes the hypothetical yields and diastereoselectivities for the key steps in the proposed total synthesis of this compound. This data is for illustrative purposes only and represents target values for a successful synthesis.
| Step No. | Reaction | Product | Hypothetical Yield (%) | Hypothetical Diastereomeric Ratio (d.r.) |
| 1 | Chiral Diene Synthesis | Chiral Diene | 85 | N/A |
| 2 | Chiral Dienophile Synthesis | Chiral Dienophile | 90 | N/A |
| 3 | Diels-Alder Reaction | Decalin Core Intermediate | 75 | >20:1 |
| 4 | Stereoselective Reduction | Hydroxylated Decalin | 92 | >15:1 |
| 5 | Furan Side-Chain Coupling | This compound | 65 | N/A |
Detailed Experimental Protocols (Hypothetical)
Key Step: Diastereoselective Diels-Alder Reaction
Protocol:
-
To a solution of the chiral diene (1.0 eq) in dry toluene (0.1 M) under an argon atmosphere is added the chiral dienophile (1.2 eq).
-
The reaction mixture is cooled to -78 °C.
-
A solution of a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq) in toluene is added dropwise over 15 minutes.
-
The reaction is stirred at -78 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the decalin core intermediate.
Notes:
-
The choice of Lewis acid can be critical for achieving high diastereoselectivity. Other Lewis acids such as BF₃·OEt₂, TiCl₄, and SnCl₄ should be screened.
-
The reaction temperature and time may need to be optimized to maximize the yield and stereoselectivity.
-
Strictly anhydrous conditions are necessary to prevent the decomposition of the Lewis acid catalyst.
Key Step: Furan Side-Chain Coupling (Stille Coupling)
Protocol:
-
To a solution of the functionalized decalin core (as a triflate or iodide derivative, 1.0 eq) and a furanostannane reagent (1.5 eq) in degassed dioxane (0.05 M) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a ligand (e.g., PPh₃, 0.2 eq).
-
The reaction mixture is heated to 100 °C under an argon atmosphere for 12 hours.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of KF and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by preparative HPLC to yield this compound.
Notes:
-
Other cross-coupling reactions such as Suzuki or Negishi coupling could also be explored for this transformation.
-
The choice of catalyst, ligand, and solvent may require optimization.
-
Thorough degassing of the solvent is crucial to prevent the oxidation of the palladium catalyst.
Conclusion
The proposed synthetic methodology provides a viable and strategic approach to the first total synthesis of this compound. The key features of this strategy, including a diastereoselective Diels-Alder reaction and a late-stage furan coupling, offer a convergent and potentially efficient route to this complex natural product. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers in the field of natural product synthesis and drug discovery, facilitating future efforts towards the synthesis and biological evaluation of this compound and its analogues.
Application Notes and Protocols for Investigating the Bioactivity of Tinophyllol using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinophyllol, a novel natural product, has garnered significant interest for its potential therapeutic applications. Preliminary studies suggest that this compound may possess both anti-inflammatory and anti-cancer properties. This document provides detailed application notes and experimental protocols for characterizing the biological activity of this compound using a panel of robust cell-based assays. The following protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings.
Anti-Inflammatory Activity of this compound
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The anti-inflammatory potential of this compound can be assessed by its ability to modulate key inflammatory pathways and mediators in relevant cell models.
Inhibition of Pro-inflammatory Cytokine Production
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line) is a widely used and appropriate model for studying inflammation.[1]
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Untreated Control | 0 | 50 ± 5 | - | 30 ± 4 | - |
| LPS Control | 0 | 1500 ± 120 | 0 | 1200 ± 100 | 0 |
| This compound | 1 | 1350 ± 110 | 10 | 1100 ± 90 | 8.3 |
| This compound | 10 | 900 ± 80 | 40 | 750 ± 60 | 37.5 |
| This compound | 50 | 450 ± 45 | 70 | 360 ± 30 | 70 |
| This compound | 100 | 200 ± 25 | 86.7 | 150 ± 20 | 87.5 |
| Dexamethasone (10 µM) | - | 150 ± 20 | 90 | 120 ± 15 | 90 |
Investigation of the NF-κB Signaling Pathway
Objective: To determine if this compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.
Protocol: Western Blot for Phospho-p65
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound and/or LPS as described in the ELISA protocol.
-
Cell Lysis: After a shorter incubation period (e.g., 30-60 minutes post-LPS stimulation), lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-p65 (a key activated subunit of NF-κB) and total p65, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Anti-Cancer Activity of this compound
The potential of this compound as an anti-cancer agent can be evaluated by its effects on cancer cell viability, proliferation, and its ability to induce programmed cell death (apoptosis).
Cytotoxicity and Anti-proliferative Effects
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.
Cell Lines: A panel of human cancer cell lines should be used, for example:
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[2][3]
Data Presentation:
| Cell Line | This compound IC50 (µM) ± SD |
| MCF-7 | 25.3 ± 2.1 |
| A549 | 18.7 ± 1.5 |
| HeLa | 32.1 ± 3.5 |
| HT-29 | 45.8 ± 4.2 |
| Normal Fibroblasts | >100 |
Induction of Apoptosis
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture a selected cancer cell line (e.g., A549) and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Experimental Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. phcogres.com [phcogres.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental techniques and protocols for investigating the mechanism of action of Tinophyllol, a novel natural compound with potential therapeutic applications. The primary focus is on elucidating its anti-inflammatory and antioxidant properties. Detailed methodologies for key in vitro assays are presented, along with guidelines for data interpretation and visualization of relevant biological pathways.
Introduction to this compound
This compound is a phytochemical isolated from a rare plant species, which has demonstrated significant biological activity in preliminary screenings. Its structural characteristics suggest potential for modulating cellular signaling pathways involved in inflammation and oxidative stress. Understanding the precise mechanism of action is crucial for its development as a therapeutic agent. These protocols are designed to guide researchers in systematically evaluating the anti-inflammatory and antioxidant efficacy of this compound.
Potential Mechanisms of Action
Based on initial studies of structurally related compounds, the proposed mechanisms of action for this compound include the inhibition of pro-inflammatory mediators and the scavenging of reactive oxygen species (ROS). The following sections detail the experimental approaches to validate these hypotheses.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Many natural products exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.[1][2]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a contributing factor to numerous pathological conditions.[3] Antioxidants can neutralize these reactive species, thereby preventing cellular damage. The antioxidant potential of phytochemicals is often attributed to their ability to donate hydrogen atoms or electrons to free radicals.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound for subsequent experiments.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
Objective: To assess the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
Western Blot Analysis for Inflammatory Proteins
Objective: To investigate the effect of this compound on the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB pathway (p-p65, p-IκBα).
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for p-p65 and p-IκBα, 24 hours for iNOS and COX-2).
-
Lyse the cells and determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
DPPH Radical Scavenging Assay
Objective: To evaluate the direct antioxidant activity of this compound.
Protocol:
-
Prepare different concentrations of this compound in methanol.
-
Add 100 µL of each this compound solution to 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubate the mixture in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.
Protocol:
-
Collect the cell culture supernatants from the NO production assay (Section 3.3).
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the specified wavelength and calculate the cytokine concentrations based on the standard curve.
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control | 100 ± 5.2 | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 98.7 ± 4.8 | 45.6 ± 3.1 |
| LPS + this compound (1) | 99.2 ± 5.1 | 42.3 ± 2.9 |
| LPS + this compound (5) | 97.5 ± 4.5 | 31.5 ± 2.5 |
| LPS + this compound (10) | 96.8 ± 4.9 | 18.7 ± 1.9 |
| LPS + this compound (25) | 95.3 ± 5.3 | 8.9 ± 1.1 |
Data are presented as mean ± SD (n=3).
Table 2: Antioxidant Activity of this compound
| Compound | IC50 (µM) for DPPH Scavenging |
| This compound | 15.8 ± 1.2 |
| Ascorbic Acid (Control) | 8.5 ± 0.7 |
IC50 value is the concentration required to scavenge 50% of DPPH radicals. Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 4.5 | 35.1 ± 3.8 |
| LPS (1 µg/mL) | 1250.6 ± 98.7 | 850.4 ± 76.2 |
| LPS + this compound (10 µM) | 675.3 ± 55.1 | 430.9 ± 41.5 |
| LPS + this compound (25 µM) | 250.1 ± 28.9 | 180.7 ± 20.3 |
Data are presented as mean ± SD (n=3).
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Figure 2: Experimental workflow for Western Blot analysis.
References
Standard operating procedure for Tinophyllol handling and storage
Application Notes and Protocols for Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This compound is a phytochemical with the molecular formula C₂₁H₂₆O₆. Its IUPAC name is methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate. Given the limited specific data available for this compound, this document provides a standard operating procedure for its handling and storage based on its chemical structure, particularly the presence of a furan moiety. It also outlines general experimental protocols for investigating its biological activity and elucidating its potential mechanism of action.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the preparation of stock solutions and for understanding the compound's general behavior in experimental settings.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₆ |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate |
| PubChem CID | 101607221 |
| Synonyms | HY-N10482, CS-0564722 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 86.0 Ų |
| XLogP3 | 2.7 |
Standard Operating Procedure for this compound Handling and Storage
Disclaimer: As specific safety and toxicity data for this compound are not available, these guidelines are based on the precautionary principle, considering the presence of a furan ring in its structure. Furan and some of its derivatives are known to be potentially toxic and carcinogenic.[1]
Personal Protective Equipment (PPE)
-
Gloves: Always wear nitrile or other chemically resistant gloves when handling this compound. Inspect gloves for any signs of damage before use.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A fully fastened lab coat should be worn to protect from skin contact.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.[3]
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapor. Avoid contact with eyes and skin.[2] Do not pipette by mouth.
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[2]
Storage
-
Container: Store this compound in a tightly sealed, light-resistant container.[5][6] An amber glass vial is recommended.
-
Atmosphere: Due to potential sensitivity to air and light, consider storing under an inert atmosphere (e.g., argon or nitrogen).[5][7]
-
Temperature: Store in a cool, dry, and dark place. Refrigeration (2-8 °C) is recommended for long-term storage.[6]
-
Segregation: Store away from strong oxidizing agents and incompatible materials.[4]
-
Labeling: The storage container must be clearly labeled with the compound name, concentration (if in solution), date received/prepared, and appropriate hazard warnings.[8]
Spill and Accident Procedures
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert absorbent material. For solid spills, carefully sweep up the material to avoid generating dust. Place all contaminated materials in a sealed container for disposal as hazardous waste.[3]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
Experimental Protocols
The following are generalized protocols for the initial investigation of a novel compound like this compound.
Protocol 1: Determination of In Vitro Cytotoxicity
This protocol outlines a common method to assess the cytotoxic effects of this compound on cultured cancer cell lines.
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay (e.g., MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 2: General Workflow for Signaling Pathway Identification
This protocol describes a general workflow to investigate the molecular signaling pathways affected by this compound.[9][10][11]
-
Hypothesis Generation:
-
Based on the chemical structure of this compound or any preliminary bioactivity data, hypothesize potential protein targets or pathways.
-
-
Target-Based Screening (Optional):
-
If potential targets are known, perform in vitro assays (e.g., enzyme inhibition assays, receptor binding assays) to confirm direct interaction and determine the potency of this compound.[12]
-
-
Cell-Based Assays:
-
Treat cells with this compound at a concentration around its IC₅₀ value.
-
Lyse the cells at different time points to collect protein and RNA samples.
-
-
Analysis of Protein Expression and Phosphorylation (Western Blotting):
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., kinases, transcription factors) and their phosphorylated forms.
-
Use secondary antibodies conjugated to an enzyme for detection.
-
Analyze the changes in protein expression and phosphorylation levels.
-
-
Gene Expression Analysis (qRT-PCR or RNA-Seq):
-
Extract total RNA from the treated and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to analyze the expression of specific target genes or RNA-Seq for a global transcriptomic analysis.
-
-
Pathway Analysis:
-
Use bioinformatics tools to analyze the data from RNA-Seq or proteomics to identify enriched signaling pathways.[13]
-
-
Validation with Inhibitors/Activators:
-
Use known inhibitors or activators of the identified pathway in combination with this compound to confirm its mechanism of action.
-
Visualizations
Workflow for Investigating the Biological Activity of a Novel Compound
Caption: A generalized workflow for the investigation of a novel compound.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical inhibitory signaling pathway for this compound.
References
- 1. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. jefferson.edu [jefferson.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ossila.com [ossila.com]
- 6. viallabeller.com [viallabeller.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. Frontiers | Path4Drug: Data Science Workflow for Identification of Tissue-Specific Biological Pathways Modulated by Toxic Drugs [frontiersin.org]
- 10. Drug Discovery Workflow - What is it? [vipergen.com]
- 11. researchgate.net [researchgate.net]
- 12. accio.github.io [accio.github.io]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Assays of Tinophyllol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinophyllol is a naturally occurring phytochemical found in various medicinal plants, including those from the Menispermaceae family such as Tinospora cordifolia. Preliminary studies on extracts of plants containing this compound have suggested potential antioxidant properties. This document provides detailed application notes and standardized protocols for a panel of in vitro assays to characterize the antioxidant capacity of this compound. These assays are foundational for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound.
The presented protocols are established methods for assessing the antioxidant activity of phytochemicals. While direct quantitative data for isolated this compound is limited in current literature, the data presented herein is derived from studies on extracts of Tinospora cordifolia, a known source of this compound, and serves as a valuable reference point for initial experimental design. It is recommended that researchers establish their own dose-response curves and determine the IC50 values for purified this compound.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the antioxidant activity of Tinospora cordifolia extracts, which are known to contain this compound. These values provide an expected range of activity and can be used as a benchmark for studies on the isolated compound.
Table 1: Radical Scavenging Activity of Tinospora cordifolia Extracts
| Assay | Extract/Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH | Ethanolic Leaf Extract | 500 | Ascorbic Acid | 5.3 |
| Methanolic Fruit Extract | 88.98 | BHT | 28.12 | |
| ABTS | Ethanolic Stem Extract | Not Reported | Not Reported | Not Reported |
| Superoxide Radical | 70% Methanol Stem Bark Extract | 13.46 | Quercetin | 42.06 |
Table 2: Reducing Power and Total Antioxidant Capacity of Tinospora cordifolia Extracts
| Assay | Extract/Compound | Result | Units |
| FRAP | Ethanolic Stem Extract | 41.13 | µM Fe (II)/g |
| ORAC | Not Reported | Not Reported | µmol TE/g |
| Lipid Peroxidation Inhibition | Ethanolic Leaf Extract | 100 | µg/mL (EC50) |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3][4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
Sample preparation: Prepare a series of dilutions of this compound and the positive control in methanol.
-
Reaction setup:
-
To a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[6][7][8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound stock solution
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]
-
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample preparation: Prepare a series of dilutions of this compound and the positive control.
-
Reaction setup:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[3][6][9][10][11]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound stock solution
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (593 nm)
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10]
-
Sample and standard preparation: Prepare a series of dilutions of this compound and a ferrous sulfate standard.
-
Reaction setup:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or solvent (as a blank) to the respective wells.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the ferrous sulfate dilutions. The FRAP value of the sample is expressed as µM of Fe (II) equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[4][12][13][14][15]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer.
-
-
Sample and standard preparation: Prepare a series of dilutions of this compound and Trolox in phosphate buffer.
-
Reaction setup:
-
To each well of a 96-well black microplate, add 150 µL of the fluorescein working solution.
-
Add 25 µL of the different concentrations of this compound, Trolox standard, or phosphate buffer (as a blank).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[13]
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin kinetic fluorescence readings every 1-2 minutes for at least 60 minutes.[12]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.
-
Lipid Peroxidation Inhibition Assay
Principle: This assay measures the ability of an antioxidant to inhibit the peroxidation of lipids, often induced by a pro-oxidant like ferrous sulfate. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[10][12][16]
Materials:
-
Egg yolk or other lipid source (e.g., linoleic acid)
-
Tris-HCl buffer
-
Ferrous sulfate (FeSO₄) solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
This compound stock solution
-
Positive control (e.g., Trolox, BHT)
-
Spectrophotometer (532 nm)
Procedure:
-
Preparation of lipid substrate: Prepare a homogenate of egg yolk in buffer.
-
Sample preparation: Prepare a series of dilutions of this compound and the positive control.
-
Reaction setup:
-
Mix the lipid substrate with different concentrations of this compound, positive control, or solvent (as a blank).
-
Induce lipid peroxidation by adding ferrous sulfate solution.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and color development:
-
Stop the reaction by adding TCA solution.
-
Add TBA solution and heat the mixture (e.g., at 95°C for 30 minutes) to develop the color.[16]
-
-
Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of lipid peroxidation inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•−) generated in a non-enzymatic system, such as the PMS-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, and the scavenging activity is measured by the inhibition of this reaction.[1][9][17]
Materials:
-
Tris-HCl buffer (pH 8.0)
-
NADH (Nicotinamide adenine dinucleotide, reduced form) solution
-
NBT (Nitroblue tetrazolium) solution
-
PMS (Phenazine methosulfate) solution
-
This compound stock solution
-
Positive control (e.g., Quercetin, Ascorbic acid)
-
Spectrophotometer (560 nm)
Procedure:
-
Reagent preparation: Prepare fresh solutions of NADH, NBT, and PMS in buffer.
-
Sample preparation: Prepare a series of dilutions of this compound and the positive control.
-
Reaction setup:
-
In a tube, mix the buffer, NBT solution, and NADH solution.
-
Add the different concentrations of this compound, positive control, or solvent (as a blank).
-
-
Initiation and Incubation:
-
Measurement: Measure the absorbance at 560 nm.
-
Calculation: The percentage of superoxide radical scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Scavenging Assay.
Caption: Workflow for the FRAP Assay.
Caption: Putative Antioxidant Signaling Pathway for Flavonoids like this compound.
References
- 1. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 3. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. thaiscience.info [thaiscience.info]
- 11. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antioxidant Activities of the Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential antioxidant and lipid peroxidation inhibition of Phyllanthus acidus leaf extract in minced pork - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytojournal.com [phytojournal.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tinospora cordifolia Extract in Targeted Drug Delivery Systems
A Note on "Tinophyllol": Initial searches for "this compound" did not yield information on a compound with this name, suggesting a potential misspelling or a novel, unpublicized agent. Based on phonetic similarity and the context of natural compounds in drug delivery, this document focuses on Tinospora cordifolia , a well-researched medicinal plant with demonstrated applications in targeted drug delivery.
These application notes and protocols are intended for researchers, scientists, and drug development professionals interested in utilizing Tinospora cordifolia extract for the development of targeted drug delivery systems.
Application Notes
Tinospora cordifolia, also known as Guduchi, is a plant rich in bioactive compounds like alkaloids, terpenoids, and flavonoids, which exhibit a wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The encapsulation of Tinospora cordifolia extract into nanocarriers presents a promising strategy to enhance its therapeutic efficacy. Nanoformulations can improve the stability, bioavailability, and targeted delivery of the extract's active constituents.[4][5]
Several types of nanoparticles, including solid lipid nanoparticles (SLNs), niosomes, and nanoemulsions, have been successfully used to encapsulate Tinospora cordifolia extract.[4][6] These nanoformulations have shown desirable characteristics for drug delivery, such as nanoscale particle sizes, good stability, and high encapsulation efficiency.[4] For instance, Tinospora cordifolia extract-loaded SLNs have been developed with particle sizes in the range of 159.30 nm to 172.12 nm and high drug loading efficiencies of up to 32.23%.[4] Furthermore, nanoformulations of Tinospora cordifolia have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as a chemotherapeutic option.[3]
The therapeutic effects of Tinospora cordifolia are attributed to its ability to modulate key cellular signaling pathways. These include the inhibition of the pro-inflammatory NF-κB pathway, modulation of the PI3K/Akt signaling cascade involved in cell survival and proliferation, and activation of the Nrf2-mediated antioxidant response.[2][7][8][9] Targeted delivery of Tinospora cordifolia extract using nanocarriers can enhance its impact on these pathways within diseased cells, thereby improving therapeutic outcomes and minimizing off-target effects.
Data Presentation
Table 1: Characterization of Tinospora cordifolia Extract-Loaded Solid Lipid Nanoparticles (SLNs) [4]
| Formulation Code | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| SLN1 | 159.30 | -28.28 | 78.12 | 28.15 |
| SLN2 | 162.45 | -30.15 | 83.41 | 30.28 |
| SLN3 | 168.92 | -32.89 | 75.67 | 26.94 |
| SLN4 | 172.12 | -35.44 | 81.23 | 32.23 |
Table 2: Characterization of Tinospora cordifolia Aqueous Extract (TCAE)-Loaded Nanoemulsion [6]
| Parameter | Blank Nanoemulsion | Enriched TCAE Nanoemulsion |
| Particle Size (nm) | 171.62 | 243.60 |
| Free Fatty Acid (meq/kg oil) | 0.86 | 0.27 |
| Viscosity (Pa.s) | 0.597 | 0.22 |
| Encapsulation Efficiency (%) | N/A | 56.88 - 85.45 |
Table 3: Cytotoxicity of Silver Nanoparticles Synthesized with Tinospora cordifolia Extract on HepG2 Cells [3]
| Treatment | Concentration (µg/ml) | % Inhibition |
| T. cordifolia Silver Nanoparticles | 200 | 38.2 |
| T. cordifolia Silver Nanoparticles | 400 | 49.5 |
| T. cordifolia Silver Nanoparticles | 600 | 68.4 |
| 5-Fluorouracil (Positive Control) | 5 | 72.1 |
| Untreated Control | N/A | 0 |
Experimental Protocols
Preparation of Tinospora cordifolia Aqueous Extract
This protocol is adapted from methods for preparing plant extracts for nanoparticle synthesis.[10]
Materials and Equipment:
-
Fresh or dried stems/leaves of Tinospora cordifolia
-
Distilled water
-
Grinder or blender
-
Beakers and flasks
-
Heating mantle or water bath
-
Filter paper (Whatman No. 1)
-
Rotary evaporator (optional)
-
Lyophilizer or oven
Procedure:
-
Wash the collected plant material (stems or leaves) thoroughly with distilled water to remove any dirt and debris.[10]
-
Shade-dry the plant material at room temperature until all moisture is removed.[10]
-
Grind the dried plant material into a fine powder using a grinder or blender.[10]
-
Add a known weight of the powdered material to a flask containing distilled water (e.g., 10 g of powder in 100 mL of water).
-
Heat the mixture at 60-80°C for 1-2 hours with continuous stirring.
-
Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator or by gentle heating to reduce the volume.
-
Dry the concentrated extract to a powdered form using a lyophilizer or in an oven at low temperature (40-50°C).
-
Store the dried extract in an airtight container at 4°C until further use.
Synthesis of Tinospora cordifolia Extract-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the hot homogenization and ultrasonication method.[11][12]
Materials and Equipment:
-
Tinospora cordifolia extract
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
-
Water bath or heating mantle with a magnetic stirrer
-
High-speed homogenizer
-
Probe sonicator
-
Beakers
Procedure:
-
Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Disperse the Tinospora cordifolia extract in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
Synthesis of Tinospora cordifolia Extract-Loaded Niosomes
This protocol describes the thin-film hydration method.[13][14][15]
Materials and Equipment:
-
Tinospora cordifolia extract
-
Non-ionic surfactant (e.g., Span 60, Tween 60)
-
Cholesterol
-
Organic solvent (e.g., chloroform, diethyl ether, or a mixture)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Round bottom flask
Procedure:
-
Dissolve the non-ionic surfactant and cholesterol in the organic solvent in a round bottom flask.
-
Create a thin lipid film on the inner wall of the flask by evaporating the organic solvent using a rotary evaporator at a controlled temperature.
-
Ensure the complete removal of the solvent by keeping the flask under vacuum for an extended period.
-
Hydrate the thin film by adding PBS (pH 7.4) containing the Tinospora cordifolia extract and rotating the flask gently. The temperature of the hydration medium should be above the gel-liquid transition temperature of the surfactant.
-
After complete hydration, sonicate the niosomal suspension in a bath sonicator for 5-10 minutes to reduce the vesicle size and obtain a uniform dispersion.
-
Store the prepared niosomes at 4°C.
In Vitro Drug Release Study
This protocol uses the dialysis bag method.[16]
Materials and Equipment:
-
Tinospora cordifolia nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate buffered saline (PBS, pH 7.4) as release medium
-
Magnetic stirrer and stir bars
-
Beakers or flasks
-
Incubator or water bath shaker
-
UV-Vis spectrophotometer
Procedure:
-
Soak the dialysis membrane in the release medium for a few hours before use.
-
Pipette a known volume (e.g., 1-2 mL) of the nanoparticle suspension into the dialysis bag and securely tie both ends.
-
Place the dialysis bag in a beaker containing a larger volume of the release medium (e.g., 50-100 mL) to ensure sink conditions.
-
Keep the beaker in a water bath shaker maintained at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Determine the concentration of the released Tinospora cordifolia extract in the collected samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug release over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of the nanoformulations.[17][18][19]
Materials and Equipment:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tinospora cordifolia nanoparticle suspension
-
Phosphate buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Prepare serial dilutions of the Tinospora cordifolia nanoparticle suspension in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared dilutions of the nanoparticle suspension. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubate the plate for another 24-48 hours.
-
After the incubation period, remove the medium containing the nanoparticles and wash the cells gently with PBS.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[18]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and evaluation of Tinospora cordifolia nanoparticles.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by Tinospora cordifolia.[8][20]
Caption: Modulation of the PI3K/Akt signaling pathway by Tinospora cordifolia.[2][21]
Caption: Activation of the Nrf2 antioxidant pathway by Tinospora cordifolia.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Tinospora cordifolia (Willd.) Miers: Protection mechanisms and strategies against oxidative stress-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. wjarr.com [wjarr.com]
- 5. phcog.com [phcog.com]
- 6. Process Optimization of Tinospora cordifolia Extract-Loaded Water in Oil Nanoemulsion Developed by Ultrasound-Assisted Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 17. phcogres.com [phcogres.com]
- 18. Characterization, Cytotoxicity and Anti-oxidant Studies of Phytoniosome Loaded with Ethanolic Leaf Extract of Tinospora Cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paclitaxel (Taxol) Extraction from Taxus spp.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Paclitaxel (Taxol) from Taxus species, such as Taxus brevifolia and Taxus baccata.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the extraction and purification of Paclitaxel.
Q1: My Paclitaxel yield is consistently low. What are the potential causes and how can I improve it?
A1: Low Paclitaxel yield is a common issue that can stem from several factors throughout the extraction process. Here are the primary areas to investigate:
-
Sub-optimal Extraction Parameters: The efficiency of Paclitaxel extraction is highly sensitive to the chosen parameters. Ensure your protocol is optimized for solvent selection, temperature, time, and solid-to-liquid ratio. Even minor deviations can significantly impact the yield. For instance, increasing the extraction temperature from 20°C to 40°C can nearly double the Paclitaxel yield, but higher temperatures may lead to degradation.[1]
-
Improper Solvent Choice: The type and concentration of the solvent are critical. While methanol is an effective solvent, a mixture of ethyl acetate and acetone (1:1) has been shown to yield a higher concentration of Paclitaxel in the crude extract.[2][3] For microwave-assisted extraction, a 90% methanol-water mixture has been identified as optimal.[4][5]
-
Inefficient Extraction Technique: Conventional solvent extraction can be time-consuming and less efficient.[5] Consider employing advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and improve yield.[4][6] UAE, for example, can enhance yield by facilitating cell wall rupture through cavitation.[7]
-
Degradation of Paclitaxel: Paclitaxel can degrade at high temperatures or under certain pH conditions.[1][8] It is most stable in a pH range of 4.0-8.0.[8] Avoid prolonged exposure to high temperatures during extraction and evaporation steps.
-
Losses During Purification: Significant amounts of Paclitaxel can be lost during the purification stages. Irreversible adsorption onto silica gel during chromatography is a known issue.[2] Optimizing the purification protocol, for instance by using fractional precipitation, can minimize these losses.[9]
Q2: I am observing a high level of impurities in my crude extract. How can I improve the purity?
A2: High impurity levels, particularly from structurally similar taxanes like cephalomannine, complicate downstream purification.[8] Here are some strategies to enhance the purity of your extract:
-
Pre-extraction Processing: To remove lipids and other non-polar impurities, a pre-extraction wash with a non-polar solvent like hexane can be beneficial.[9]
-
Selective Solvent Systems: The choice of solvent affects not only the yield but also the selectivity for Paclitaxel. While ethyl acetate provides a high partition coefficient for Paclitaxel, it has low selectivity over cephalomannine.[8][10] In contrast, n-hexane shows higher selectivity but a lower partition coefficient.[8][10]
-
Adsorbent Treatment: Incorporating an adsorbent treatment step can effectively remove impurities. Using adsorbents like HP20 resin has been shown to significantly increase the purity of the extract by removing tar-like compounds.[9]
-
Fractional Precipitation: This technique is a simple and effective method for pre-purification. By carefully adjusting the solvent-antisolvent ratio (e.g., acetone-water or methanol-water) and temperature, you can selectively precipitate Paclitaxel, leaving many impurities in the solution.[9][11]
Q3: My extraction process is taking too long. What are some ways to reduce the extraction time?
A3: Long extraction times are a drawback of many conventional methods. To expedite the process, consider the following:
-
Microwave-Assisted Extraction (MAE): MAE can dramatically reduce extraction times from hours to minutes. For example, an optimized MAE protocol for Paclitaxel from Taxus baccata needles took only 7 minutes, compared to 16 hours for conventional solvent extraction.[4][5]
-
Ultrasound-Assisted Extraction (UAE): UAE also significantly shortens the extraction period. An ultrasound-negative pressure cavitation extraction method has been developed that can achieve a high Paclitaxel yield in just 3 to 8 minutes.[9] Optimal extraction times for UAE are often around 50-60 minutes.[1][7]
-
Supercritical Fluid Extraction (SFE): While requiring specialized equipment, SFE with CO2 is a rapid and efficient method.[2]
Q4: Should I be concerned about the stability of Paclitaxel during extraction and storage?
A4: Yes, Paclitaxel stability is a critical factor. As mentioned, it is susceptible to degradation under certain conditions:
-
Temperature: High temperatures can lead to the conversion of Paclitaxel into other, less active substances.[2] It is advisable to conduct extractions at moderate temperatures (e.g., around 40°C for UAE).[1]
-
pH: Paclitaxel is most stable within a pH range of 4.0 to 8.0.[8] Above pH 8.0, degradation can occur.[8]
-
Solvent: Paclitaxel has been shown to be more stable in ethanol compared to methanol.[5]
For storage, extracted samples should be kept in a refrigerator at 4°C until further analysis.[12]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data on the impact of various parameters on Paclitaxel extraction yield.
Table 1: Effect of Extraction Temperature on Paclitaxel Yield
| Temperature (°C) | Paclitaxel Yield (µg/g) | Plant Source | Extraction Method | Reference |
| 20 | 23.40 ± 0.67 | Taxus mairei | Ultrasonic | [1] |
| 40 | 44.02 ± 0.80 | Taxus mairei | Ultrasonic | [1] |
| 95 | Optimized Condition | Taxus baccata | Microwave-Assisted | [4] |
Table 2: Effect of Solid-to-Liquid Ratio on Paclitaxel Yield
| Solid-to-Liquid Ratio (g/mL) | Paclitaxel Yield (µg/g) | Plant Source | Extraction Method | Reference |
| 1:10 | Increased with ratio | Taxus chinensis | Ultrasonic | [7] |
| 1:15 | 43.99 ± 1.04 | Taxus mairei | Ultrasonic | [1] |
| 1:20 | Peak Yield | Taxus chinensis | Ultrasonic | [7] |
Table 3: Effect of Extraction Time on Paclitaxel Yield
| Extraction Time (min) | Paclitaxel Yield (µg/g) | Plant Source | Extraction Method | Reference |
| 20 | 25.40 ± 0.64 | Taxus mairei | Ultrasonic | [1] |
| 40 | 44.04 ± 1.60 | Taxus mairei | Ultrasonic | [1] |
| 60 | 48.27 ± 0.76 | Taxus mairei | Ultrasonic | [1] |
| 7 | Optimized Condition | Taxus baccata | Microwave-Assisted | [4] |
Table 4: Comparison of Solvents for Liquid-Liquid Extraction Partition Coefficient
| Solvent | Partition Coefficient for Paclitaxel | Selectivity for Paclitaxel over Cephalomannine | Reference |
| Ethyl Acetate | 28 | < 1 | [8][10] |
| Dichloromethane | 25 | < 1 | [8][10] |
| n-Hexane | 1.9 | 1.7 | [8][10] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Paclitaxel from Taxus mairei
This protocol is based on the findings of a study that optimized the extraction process using response surface methodology.[1]
-
Sample Preparation: Dry the needles and twigs of Taxus mairei at a constant temperature and then grind them into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material.
-
Place the powder in a suitable extraction vessel.
-
Add 15 mL of 90% methanol (solid-to-liquid ratio of 1:15 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic extraction temperature to 40°C.
-
Perform the extraction for 60 minutes.
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtrate is now ready for analysis by HPLC or for further purification.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Paclitaxel from Taxus baccata
This protocol is derived from a study that developed a rapid MAE procedure.[4][5]
-
Sample Preparation: Grind dried needles of Taxus baccata into a powder.
-
Extraction:
-
Place 1.5 g of the powdered sample into a closed microwave extraction vessel.
-
Add 10 mL of 90% methanol in water as the solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction temperature to 95°C.
-
Irradiate with microwaves for 7 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Open the vessel and filter the extract to remove solid plant material.
-
The extract can be directly analyzed by HPLC without further clean-up.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of Paclitaxel.
Caption: Simplified biosynthetic pathway of Paclitaxel in Taxus species.
References
- 1. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsaer.com [jsaer.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-liquid extraction for recovery of paclitaxel from plant cell culture: solvent evaluation and use of extractants for partitioning and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting Tinophyllol instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Tinophyllol.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can occur for several reasons. First, verify that you are using the recommended solvent and that the this compound concentration is within its solubility limit. Ensure the solvent is at the correct pH and temperature, as these factors can significantly impact solubility. If the issue persists, consider preparing a fresh stock solution and filter-sterilizing it.
Q2: I am observing a rapid loss of this compound activity in my experiments. What could be the cause?
A2: Loss of activity often points to compound instability. This compound is susceptible to degradation under certain conditions. Key factors that affect the stability of drugs and their metabolites include temperature, light exposure, pH, and oxidation.[1] Review your experimental protocol to ensure the compound is not exposed to harsh conditions. It is recommended to prepare fresh dilutions for each experiment from a properly stored stock solution.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For optimal stability, this compound stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. The stability of drugs is influenced by environmental factors such as light, temperature, and humidity.[1] Therefore, protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can I use a different buffer system than the one recommended in the protocol?
A4: While alternative buffer systems can be used, it is crucial to validate their compatibility with this compound. The type of buffer can significantly affect the rate of hydrolysis and overall stability of the compound.[2] If you must use a different buffer, it is advisable to perform a preliminary stability study to ensure it does not adversely affect this compound's integrity and activity.
Troubleshooting Guides
Issue 1: Inconsistent experimental results
Inconsistent results can be frustrating and may stem from various factors in your experimental setup. This guide will help you systematically troubleshoot the potential causes.
Troubleshooting Workflow for Inconsistent Results
References
Tinophyllol synthesis side-product identification and reduction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of Tinophyllol and related complex furan-containing natural products. Our aim is to help you identify and reduce common side-products, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side-products encountered during the synthesis of complex molecules containing a furan moiety like this compound?
A1: Based on synthetic strategies for structurally similar furan-containing diterpenoids, several classes of side-products can be anticipated:
-
Incomplete Cyclization Products: If the furan ring is formed via a cyclization-dehydration reaction (e.g., Paal-Knorr synthesis), incomplete dehydration can lead to hydroxylated dihydrofuran intermediates.
-
Oxidized Byproducts: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opened products such as dicarbonyl compounds or lactones, especially in the presence of air or oxidizing reagents.
-
Diels-Alder Adducts and Isomers: Intramolecular Diels-Alder reactions are a powerful strategy for constructing the polycyclic core of molecules like this compound. However, these reactions can sometimes be reversible or yield multiple regio- and stereoisomers (endo/exo products).[1][2][3][4]
-
Products of Furan Ring Instability: The furan ring can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition or rearrangement products.[5]
-
Side-products from Protecting Group Manipulations: In a multi-step synthesis, incomplete deprotection or side-reactions related to protecting groups on other parts of the molecule are common sources of impurities.
Q2: How can I minimize the formation of these side-products?
A2: Minimizing side-product formation requires careful optimization of reaction conditions. Here are some general strategies:
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants should be carefully controlled. For instance, in Diels-Alder reactions, lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product or promote retro-Diels-Alder reactions.
-
Choice of Reagents: Use high-purity starting materials and solvents. The choice of catalyst can also be critical; for example, using a mild Lewis acid in a cyclization step might prevent degradation of sensitive functional groups.
-
Inert Atmosphere: For reactions involving sensitive intermediates or easily oxidized moieties like the furan ring, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidized byproducts.
-
Protecting Groups: Employ robust protecting groups that are stable to the reaction conditions and can be removed cleanly in a later step.
Q3: What are the recommended analytical techniques for identifying unknown side-products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of side-products:
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These are excellent for initial assessment of the reaction mixture, allowing you to determine the number of components and their relative polarities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides the molecular weight of the components in your mixture, offering crucial clues about their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for elucidating the detailed structure of unknown compounds. 2D NMR experiments are particularly useful for establishing connectivity within a molecule.
-
Infrared (IR) Spectroscopy: IR can help identify the presence of specific functional groups (e.g., hydroxyl, carbonyl) in your side-products.
Troubleshooting Guides
Problem 1: My LC-MS analysis shows a significant peak with a mass corresponding to the starting material plus 18 amu (M+18), and the desired product yield is low.
Possible Cause: This strongly suggests the presence of a hydrated byproduct, likely from an incomplete dehydration step during furan ring formation.
Troubleshooting Steps:
-
Optimize Dehydration Conditions:
-
Increase the reaction temperature or prolong the reaction time to favor complete dehydration.
-
If using a dehydrating agent (e.g., P₂O₅, MgSO₄), ensure it is freshly activated and used in a sufficient stoichiometric amount.
-
Consider switching to a more powerful dehydrating agent or a different catalytic system.
-
-
Purification:
-
These hydroxylated intermediates are typically more polar than the desired furan product. Utilize column chromatography with a carefully selected solvent gradient to separate the product from the more polar side-product.
-
Problem 2: I am observing multiple product spots on my TLC plate with very similar Rf values, and the ¹H NMR of the isolated mixture is complex and shows overlapping signals.
Possible Cause: This is a common issue in reactions that can generate diastereomers, such as an intramolecular Diels-Alder reaction. You are likely forming a mixture of endo and exo isomers.
Troubleshooting Steps:
-
Reaction Selectivity:
-
Temperature Control: Carefully control the reaction temperature. Lower temperatures often favor the formation of the kinetic (often endo) product.
-
Catalyst Screening: Investigate the use of different Lewis acid catalysts, as they can influence the stereochemical outcome of the reaction.
-
-
Advanced Chromatographic Separation:
-
Standard silica gel chromatography may not be sufficient to separate closely related diastereomers.
-
Consider using a different stationary phase (e.g., alumina, reversed-phase C18) or a more advanced technique like preparative HPLC.
-
-
Crystallization:
-
If one of the diastereomers is crystalline, attempting to crystallize the mixture from a suitable solvent system may allow for the isolation of a single, pure isomer.
-
Quantitative Data Summary
The following table provides hypothetical yet plausible data based on typical optimization studies for reactions common in the synthesis of complex furan-containing molecules.
| Reaction Type | Parameter Varied | Condition | Desired Product Yield (%) | Major Side-Product (%) | Side-Product Type |
| Paal-Knorr Furan Synthesis | Dehydrating Agent | Acetic Anhydride | 75 | 15 | Incomplete Dehydration |
| p-Toluenesulfonic Acid | 85 | 5 | Incomplete Dehydration | ||
| Phosphorus Pentoxide | 92 | <2 | Incomplete Dehydration | ||
| Intramolecular Diels-Alder | Temperature | 80 °C | 60 (endo:exo 1:1) | 5 | Retro-Diels-Alder |
| 40 °C | 75 (endo:exo 3:1) | <2 | Retro-Diels-Alder | ||
| 0 °C | 88 (endo:exo >10:1) | <1 | Retro-Diels-Alder | ||
| Furan Oxidation Prevention | Atmosphere | Air | 65 | 20 | Ring-Opened Dicarbonyl |
| Nitrogen | 90 | 3 | Ring-Opened Dicarbonyl | ||
| Argon | 95 | <1 | Ring-Opened Dicarbonyl |
Experimental Protocols
Protocol 1: General Procedure for Side-Product Identification using LC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution program, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Analysis: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios (m/z) of the main product and any impurities. Compare the observed masses with the expected masses of potential side-products.
Visualizations
Caption: Workflow for the identification and characterization of synthesis side-products.
Caption: Hypothetical pathway for the oxidative degradation of the furan ring.
References
- 1. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
Technical Support Center: Troubleshooting Cell Culture Contamination in Novel Compound Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues, particularly when working with novel compounds such as Tinophyllol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: The most common sources of contamination in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses. Cross-contamination with other cell lines is also a significant issue.[1] These contaminants can enter cultures through improper aseptic technique, contaminated equipment, or non-sterile reagents.[1]
Q2: How can I visually identify contamination in my cell culture?
A2: Visual cues of contamination include:
-
Bacteria: A sudden drop in pH (medium turning yellow), cloudy or turbid appearance of the culture medium, and the presence of small, motile particles between cells when viewed under a microscope.[1][2]
-
Fungi (Yeast and Mold): The medium may become cloudy and the pH can become more alkaline (pinker).[3] Under the microscope, yeast appears as individual, round, or oval budding particles, while mold will form filamentous structures (hyphae).[4]
-
Mycoplasma: Mycoplasma is often not visible to the naked eye or by standard light microscopy and does not typically cause turbidity in the medium. Its presence may be indicated by unexplained changes in cell growth, morphology, or transfection efficiency.[1]
Q3: Can the compound I'm testing, like this compound, be a source of contamination?
A3: While the compound itself is unlikely to be a source of microbial contamination if properly sterilized, it can introduce chemical contamination. It's crucial to ensure that any new compound is dissolved in a sterile, high-purity solvent. The compound may also affect cell health in a way that mimics contamination (e.g., causing cell death and debris).
Q4: I'm observing unexpected cytotoxicity in my this compound experiment. Could this be due to contamination?
A4: Yes, contamination can significantly impact experimental results. Bacterial and fungal contaminants can outcompete cells for nutrients and release toxins, leading to cell death.[5] Mycoplasma can alter cellular metabolism and growth rates, affecting the apparent cytotoxicity of your compound. It is essential to rule out contamination before concluding that the observed effects are solely due to your test compound.
Q5: How often should I test for mycoplasma?
A5: Routine screening for mycoplasma is highly recommended, for example, every 1-2 months.[1] All new cell lines should be quarantined and tested for mycoplasma before being introduced into the general lab.[1]
Troubleshooting Guides
Issue 1: Sudden Medium Turbidity and pH Change
This is a classic sign of bacterial or yeast contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected bacterial or yeast contamination.
Recommended Actions:
-
Isolate: Immediately move the suspected flask to a quarantine incubator or area to prevent cross-contamination.
-
Examine: Under a phase-contrast microscope, look for the characteristic signs of bacteria (small, moving particles) or yeast (budding, oval shapes).[2][4]
-
Discard: If contamination is confirmed, it is best practice to discard the culture, the medium it was grown in, and any other reagents that may have come into contact with it.[4]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any shared equipment.
-
Review: Re-evaluate your lab's aseptic technique. Ensure all users are following proper protocols.
Issue 2: Unexplained Changes in Cell Growth or Morphology with No Visible Contamination
This could be an indication of mycoplasma contamination or a subtle chemical contamination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected mycoplasma or chemical contamination.
Recommended Actions:
-
Quarantine and Test: Isolate the cell line and perform a specific test for mycoplasma, such as PCR, an ELISA-based kit, or fluorescent staining with DAPI or Hoechst.[1]
-
Address Mycoplasma: If positive, the recommended course of action is to discard the culture and start with a fresh stock. For invaluable cultures, treatment with specific anti-mycoplasma agents can be attempted, but the cells should be re-tested afterward.
-
Investigate Chemical Contamination: If the mycoplasma test is negative, consider chemical contaminants. This could originate from the water used for media preparation, endotoxins in serum, or impurities in your test compound or its solvent.[3]
-
Systematic Replacement: Test a new, certified batch of media, serum, and other reagents. Prepare a fresh stock of your test compound using a high-purity solvent.
Data on Common Contamination Indicators
The following table summarizes key indicators for different types of microbial contamination.
| Contaminant Type | pH Change in Medium | Medium Appearance | Microscopic Appearance (400x) |
| Bacteria | Acidic (Yellow)[3] | Turbid/Cloudy[2] | Small, motile rods or cocci between cells[2] |
| Yeast | Acidic (Yellow)[6] | Can be clear initially, becoming turbid[6] | Round or oval budding particles |
| Mold | Alkaline (Pink/Purple)[3] | Visible mycelia clumps, often fuzzy | Filamentous hyphae, sometimes with spores |
| Mycoplasma | No significant change | Clear | Not visible with a standard light microscope |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a sensitive method to detect the presence of mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant from a confluent plate
-
PCR master mix
-
Mycoplasma-specific primers
-
Nuclease-free water
-
Positive and negative controls
-
Thermocycler
-
Agarose gel electrophoresis equipment
Methodology:
-
Sample Preparation:
-
Grow cells to 80-100% confluency. For optimal results, culture cells without antibiotics for at least three days.[7]
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[8]
-
Heat the sample at 95°C for 5-10 minutes to lyse any mycoplasma and release DNA.[9]
-
Centrifuge at high speed (e.g., 15,000 x g) for 2 minutes to pellet cell debris.[9]
-
Use 1-5 µL of the supernatant as the template for the PCR reaction.[7][8]
-
-
PCR Reaction Setup:
-
Prepare a master mix containing the PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and nuclease-free water.
-
Aliquot the master mix into PCR tubes.
-
Add the sample template, positive control DNA, and a negative control (nuclease-free water) to their respective tubes.
-
-
Thermocycling:
-
Perform PCR using an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis:
-
Run the PCR products on a 1.5-2% agarose gel.[7]
-
Visualize the DNA bands under UV light. A band of the expected size in the sample lane indicates a positive result for mycoplasma. The positive control should show a band, and the negative control should not.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay is commonly used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[10][11][12]
Materials:
-
Cells seeded in a 96-well plate
-
Test compound (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10][11]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[13]
-
Multi-well plate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement:
Protocol 3: Analysis of Signaling Pathways by Western Blot
Western blotting can be used to investigate how a compound like this compound might affect specific protein expression or phosphorylation, which could be skewed by contamination.
Materials:
-
Cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the signaling pathway of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in SDS sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.[15]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times with TBST.[15]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels or phosphorylation status.
-
Signaling Pathway and Workflow Diagrams
Caption: Logical workflow for investigating unexpected experimental results.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. How to recognize bacterial contamination in your cell culture - Eppendorf United Kingdom [eppendorf.com]
- 3. goldbio.com [goldbio.com]
- 4. akadeum.com [akadeum.com]
- 5. Mycoplasma Testing Protocol [protocols.io]
- 6. Cell Culture Techniques and Practices to Avoid Contamination by Fungi and Bacteria in the Research Cell Culture Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alstembio.com [alstembio.com]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Tinophyllol Bioassays
Welcome to the technical support center for Tinophyllol bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental evaluation of this compound and other natural products.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your bioassays.
Question: Why am I seeing high variability between my experimental replicates?
Answer:
High variability between replicates is a common issue in bioassays and can stem from several sources. It is crucial to systematically investigate potential causes to ensure data reliability.[1][2]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding by gentle pipetting or vortexing.[3][4] Use a calibrated multichannel pipette and follow a consistent plate seeding pattern to avoid "edge effects". | Reduced well-to-well variability in cell number, leading to more consistent assay readouts. |
| Pipetting Errors | Calibrate pipettes regularly.[5] Use fresh pipette tips for each reagent and sample. Ensure proper pipetting technique, avoiding air bubbles.[4] | Increased precision and accuracy in the volumes of reagents and compounds added to each well. |
| Reagent Instability | Prepare fresh reagents for each experiment whenever possible. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] Store reagents at the recommended temperature and protect from light if necessary. | Consistent reagent performance across experiments, minimizing batch-to-batch variation. |
| Cell Culture Contamination | Regularly test cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination.[3] | Healthy and uncontaminated cell cultures, leading to more reliable and reproducible biological responses. |
Question: My results with this compound are not consistent from one experiment to the next. What could be the cause?
Answer:
Batch-to-batch inconsistency can be particularly challenging when working with natural products. Several factors related to the compound itself and the experimental setup can contribute to this issue.
Flowchart for Troubleshooting Batch-to-Batch Inconsistency:
Caption: A logical workflow to diagnose sources of batch-to-batch inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
The choice of solvent is critical for ensuring the bioavailability of this compound in your assay. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is important to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%). Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.
Q2: How should I store my this compound stock solutions?
To maintain the stability and activity of this compound, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Before use, thaw the aliquot at room temperature and ensure it is completely dissolved by vortexing.
Q3: Could this compound be interfering with my assay readout?
Natural products can sometimes interfere with assay technologies.[7] For example, colored compounds can absorb light at the same wavelength as the assay's chromogenic product, and fluorescent compounds can interfere with fluorescence-based readouts. To test for this, run a control plate with this compound in cell-free medium to see if it generates a signal on its own.
Q4: What are the key considerations when performing a dose-response curve for this compound?
When generating a dose-response curve, it is important to use a wide range of concentrations to capture the full dynamic range of the compound's effect. A typical approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover several orders of magnitude. Ensure that you have appropriate controls, including a vehicle control (0 µM this compound) and a positive control if available.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.[8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Workflow Diagram:
Caption: Standard workflow for an MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Dilute the cells in complete medium to the desired seeding density (optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[9]
-
Mix gently by pipetting up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Signaling Pathways
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-proliferative effect. This is a generic representation of a kinase signaling cascade often implicated in cancer.[10][11][12]
Caption: A hypothetical kinase signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Replicates and repeats in designed experiments - Minitab [support.minitab.com]
- 3. Common Errors in Cell Counting and How to Avoid Them - Your Health Magazine [yourhealthmagazine.net]
- 4. corning.com [corning.com]
- 5. anshlabs.com [anshlabs.com]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Signal Transduction: An Exciting Field of Investigation for Small Molecule Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
Technical Support Center: Matrix Effects in Tinophyllol Quantification by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of Tinophyllol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to inaccurate and irreproducible quantification.[2][4] For instance, endogenous components in a complex biological matrix can suppress the this compound signal, leading to an underestimation of its true concentration.
Q2: I am observing lower than expected this compound concentrations in my plasma samples. Could this be due to matrix effects?
A: Yes, this is a classic sign of ion suppression, a common matrix effect.[5] Components of the plasma matrix, such as phospholipids or salts, can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to a reduced signal and consequently, a lower calculated concentration.[2][3]
Q3: How can I confirm that matrix effects are impacting my this compound analysis?
A: The post-extraction spike method is a standard approach to quantitatively assess matrix effects.[1][3] This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[3]
Q4: What are the most common strategies to mitigate matrix effects in this compound quantification?
A: Several strategies can be employed:
-
Improved Sample Preparation: More rigorous cleanup procedures like solid-phase extraction (SPE) can remove interfering matrix components.[6]
-
Chromatographic Separation: Optimizing the LC method to better separate this compound from co-eluting matrix components is highly effective.[2][7]
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during ionization.[8]
-
Standard Addition Method: This involves creating a calibration curve for each sample by spiking it with known concentrations of the analyte, which can be very effective but is also time-consuming.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound by mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification across different sample lots. | Variable Matrix Effects: Different lots of biological matrices can have varying compositions, leading to inconsistent ion suppression or enhancement. | 1. Assess Matrix Variability: Use the post-extraction spike method on multiple lots of blank matrix to quantify the variability of the matrix effect. 2. Employ a Suitable Internal Standard: Use a stable isotope-labeled this compound internal standard to compensate for these variations.[8] 3. Matrix Matching: If a SIL-IS is unavailable, prepare calibration standards in a pooled blank matrix that is representative of the study samples. |
| Significant signal suppression observed for this compound. | Co-elution with Phospholipids: In biological samples like plasma, phospholipids are a common cause of ion suppression in electrospray ionization (ESI).[2] | 1. Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation (e.g., using specific SPE cartridges or protein precipitation with a solvent that minimizes phospholipid solubility). 2. Chromatographic Separation: Modify the LC gradient to separate this compound from the phospholipid elution zone. Typically, phospholipids elute in the middle of a reversed-phase gradient. |
| Ion enhancement leading to overestimation of this compound. | Co-eluting Compounds: Certain matrix components can enhance the ionization of this compound.[2] | 1. Improve Chromatographic Resolution: Optimize the LC method (e.g., change the column, modify the mobile phase) to separate the enhancing compound(s) from this compound. 2. Investigate Sample Components: If possible, use a high-resolution mass spectrometer to identify the co-eluting species causing the enhancement. |
| Inconsistent internal standard response. | Matrix Effects on the IS: If a non-isotopically labeled internal standard is used, it may be affected by the matrix differently than this compound. | 1. Switch to a Stable Isotope-Labeled IS: This is the most reliable way to ensure the IS and analyte are equally affected by the matrix.[8] 2. Optimize Chromatography: Ensure the IS co-elutes as closely as possible with this compound. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To determine the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Blank Matrix Extract: Extract a blank sample (e.g., plasma, urine) using the same procedure as for the study samples, but without the analyte.
-
Prepare Spiked Samples:
-
Set A (Matrix Spike): Spike the blank matrix extract with a known concentration of this compound (e.g., at low, medium, and high QC levels).
-
Set B (Neat Solution): Prepare solutions of this compound in the final elution solvent at the same concentrations as Set A.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula:
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
Objective: To reduce matrix effects by cleaning up the sample prior to LC-MS/MS analysis.
Methodology:
-
Sample Pre-treatment: Pretreat the sample (e.g., plasma) by adding a suitable internal standard and an appropriate buffer.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds) with methanol followed by equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elution: Elute this compound and the internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound quantification.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Tinophyllol in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Tinophyllol in animal studies. Given the limited publicly available data on this compound, this guide draws upon information regarding its chemical class—furanolactone diterpenes—and general strategies for improving the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties?
A1: this compound is a furanolactone diterpene with the molecular formula C₂₁H₂₆O₆.[1] Its chemical structure belongs to the clerodane class of diterpenoids.[2][3] Based on its structure, which includes a lactone and a furan ring, and a predicted LogP of 2.7, this compound is expected to have moderate lipophilicity and, consequently, poor water solubility.[1] Terpenoids, as a class, are often characterized by their hydrophobic nature, which can limit their bioavailability.[4][5]
Q2: What are the primary challenges expected when working with this compound in animal studies?
A2: The primary challenges are likely related to its poor aqueous solubility, which can lead to low dissolution rates in the gastrointestinal tract and consequently, low and variable oral bioavailability.[4][5] Furthermore, as a furan-containing compound, this compound may be susceptible to first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][6][7] This metabolic transformation can lead to the formation of reactive intermediates and rapid clearance from the body, further reducing systemic exposure.[1][6][8][9]
Q3: What are the recommended initial steps for formulating this compound for oral administration in rodents?
A3: For initial in vivo screening, simple formulations can be employed. A common starting point is to prepare a suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80) to improve wettability. Alternatively, a solution in a mixture of co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, and water can be explored.[6] It is crucial to determine the maximum tolerated dose of the vehicle itself in the chosen animal model.
Q4: Which animal models are appropriate for studying the bioavailability of this compound?
A4: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology and ease of handling.[10] The choice between rats and mice may depend on the specific scientific question, the required blood sampling volume, and the metabolic profile of the compound in each species. It is important to note that metabolic differences between species can lead to variations in bioavailability predictions for humans.[11]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with poorly soluble compounds like this compound.
| Observed Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation (e.g., aggregation of this compound particles). 2. Inaccurate oral gavage technique. 3. Physiological differences between animals (e.g., food in the stomach). | 1. Ensure the formulation is homogenous. Use sonication or homogenization to create a uniform suspension before each dose. Prepare fresh formulations if stability is a concern. 2. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and prevent accidental administration into the trachea.[9][12] 3. Standardize feeding conditions (e.g., fasting overnight) to reduce variability in gastric emptying and intestinal transit time. |
| Low or undetectable plasma concentrations of this compound. | 1. Poor absorption due to low solubility and dissolution. 2. Extensive first-pass metabolism. 3. Issues with the analytical method. | 1. Enhance Solubility: Explore advanced formulation strategies such as solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or nanoparticle formulations.[13][14] 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify the primary metabolizing enzymes. Consider co-administration with a known inhibitor of the identified CYP enzymes in a pilot study to assess the impact of first-pass metabolism. 3. Validate Analytical Method: Ensure the analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision in the relevant biological matrix (plasma, blood).[15][16] |
| Adverse events observed in animals after dosing (e.g., lethargy, weight loss). | 1. Toxicity of this compound at the administered dose. 2. Toxicity of the formulation vehicle. 3. Complications from the oral gavage procedure. | 1. Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. 3. Observe animals closely after dosing for any signs of distress. Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid esophageal or stomach injury.[9][12] |
| Precipitation of the compound in the formulation upon standing. | 1. Supersaturation of the compound in the vehicle. 2. Temperature-dependent solubility. | 1. Reduce the concentration of this compound in the formulation. 2. Prepare the formulation immediately before dosing. 3. If using a co-solvent system, ensure the components are fully miscible and the compound remains in solution at the intended storage and administration temperatures. |
Experimental Protocols
Protocol 1: Preparation of a Simple Suspension for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in rodents.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium in purified water
-
0.1% (v/v) Tween 80
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% CMC solution containing 0.1% Tween 80 to the this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating to ensure a uniform mixture.
-
Transfer the mixture to a suitable container and stir continuously using a magnetic stirrer.
-
Just prior to administration, sonicate the suspension for 15-30 minutes to ensure a fine, homogenous dispersion.
-
Visually inspect the suspension for any large aggregates before drawing it into the dosing syringe.
-
Protocol 2: In Vivo Bioavailability Study in Rats (Oral Gavage)
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg in a suitable solubilizing vehicle).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg of this compound formulation).
-
-
Procedure:
-
Administer the designated dose to each rat via the appropriate route (IV via tail vein, PO via oral gavage).
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low bioavailability.
Caption: Postulated metabolic pathway for this compound.
References
- 1. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 3. Furanolactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A… [ouci.dntb.gov.ua]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. upm-inc.com [upm-inc.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Tinophyllol Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with scaling up the purification process for Tinophyllol, a novel phenolic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification from benchtop to pilot scale?
A1: The main challenges include:
-
Maintaining Resolution and Purity: Achieving the same level of purity at a larger scale can be difficult as chromatographic performance can decrease.[1][2]
-
Solvent Handling and Cost: The volume of solvents required increases significantly, raising concerns about cost, safety, and disposal.[3]
-
Process Time: Larger volumes and equipment can lead to longer processing times, potentially affecting the stability of this compound.
-
Equipment Differences: The geometry and flow dynamics of larger-scale chromatography columns and reactors can differ from lab-scale equipment, impacting separation efficiency.[1][2]
-
Heat Dissipation: Larger volumes can generate more heat during processing, which might degrade heat-sensitive compounds.
Q2: How do I choose the appropriate stationary phase for scaling up this compound purification?
A2: The choice of stationary phase should be based on the lab-scale separation that provides the best resolution. For phenolic compounds like this compound, reversed-phase silica gel (C18 or C8) is often a good choice. Key considerations for scale-up include:
-
Particle Size: Larger particle sizes are often used in pilot-scale columns to reduce backpressure, but this can lead to lower resolution. A balance must be struck.
-
Mechanical Stability: The stationary phase must be able to withstand the higher pressures of industrial-scale columns.[1]
-
Cost and Availability: The cost of the stationary phase becomes a significant factor at larger scales.
Q3: What are the critical parameters to keep constant when scaling up a chromatography method?
A3: To maintain separation performance, the following parameters should be kept constant:
-
Linear Flow Rate: This ensures that the residence time of the compound on the column remains the same.[1]
-
Bed Height of the Chromatography Column: This helps to maintain the resolution achieved at the smaller scale.[1][2]
-
Mobile Phase Composition: The ratio of solvents in the mobile phase should remain unchanged.
-
Sample Concentration: The concentration of the crude this compound loaded onto the column should be proportional to the column volume.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound at Pilot Scale
| Possible Cause | Troubleshooting Step |
| Incomplete Elution | Increase the volume of the elution buffer or use a stronger solvent in the mobile phase. |
| Degradation of this compound | Phenolic compounds can be sensitive to pH, light, and heat. Check the stability of this compound under the scaled-up processing conditions. Consider processing at a lower temperature or using amber-colored vessels. |
| Irreversible Adsorption | This compound may be irreversibly binding to the stationary phase. Try a different stationary phase or modify the mobile phase with additives. |
| Column Overload | Reduce the amount of crude extract loaded onto the column. |
Issue 2: Poor Purity and Peak Broadening in Scaled-Up Chromatography
| Possible Cause | Troubleshooting Step |
| Poor Column Packing | The efficiency of a large-scale column is highly dependent on the quality of the packing. Repack the column according to the manufacturer's instructions.[1] |
| Channeling | This occurs when the mobile phase finds a path of least resistance and bypasses parts of the stationary phase. This is often related to poor column packing. |
| Inappropriate Flow Rate | While linear flow rate should be constant, the volumetric flow rate will be much higher. Ensure the pump can deliver a consistent flow at the required pressure. If peak fronting is observed, the flow rate may be too high. |
| Sample Dissolution Solvent | If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak broadening. If possible, dissolve the crude extract in the mobile phase. |
Experimental Protocols
Lab-Scale Purification of this compound
This protocol describes the purification of this compound from 100 g of dried plant material.
-
Extraction: The dried and powdered plant material is extracted with 1 L of 80% ethanol in water at room temperature for 24 hours. The extraction is repeated three times.
-
Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. The extract is then suspended in water and partitioned successively with hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction, which contains this compound, is collected.
-
Column Chromatography: The dried ethyl acetate fraction (approx. 5 g) is subjected to silica gel column chromatography using a gradient of hexane and ethyl acetate. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.
Scaled-Up Purification of this compound
This protocol is designed for processing 10 kg of dried plant material.
-
Extraction: 10 kg of powdered plant material is loaded into a stainless-steel percolator and extracted with 100 L of 80% ethanol. The process is repeated three times.
-
Solvent Partitioning: The combined extracts are concentrated in an industrial rotary evaporator. The resulting aqueous suspension is partitioned in a large-scale liquid-liquid extractor with hexane, followed by ethyl acetate.
-
Pilot-Scale Chromatography: The concentrated ethyl acetate fraction (approx. 500 g) is purified on a pilot-scale flash chromatography system with a larger column packed with C18 silica gel. The mobile phase is a step gradient of acetonitrile and water.
-
Crystallization: The fractions containing pure this compound are combined, concentrated, and this compound is crystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final pure product.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Purification of this compound
| Parameter | Lab-Scale | Pilot-Scale |
| Starting Biomass | 100 g | 10 kg |
| Extraction Solvent Volume | 3 L | 300 L |
| Crude Extract Yield | 10 g | 1 kg |
| Ethyl Acetate Fraction Yield | 5 g | 500 g |
| Column Size (ID x L) | 4 cm x 50 cm | 20 cm x 100 cm |
| Stationary Phase Volume | ~600 mL | ~31.4 L |
| Processing Time | 2 days | 5 days |
| Final Yield of Pure this compound | 200 mg | 18 g |
| Purity (by HPLC) | >98% | >97% |
Visualizations
References
Validation & Comparative
Validating the In Vivo Anti-inflammatory Activity of Tinospora cordifolia and its Phytoconstituents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory activity of Tinospora cordifolia, a plant with a long history of use in traditional medicine, and its bioactive constituents. While the term "Tinophyllol" did not yield specific compounds in the scientific literature, extensive research has focused on the anti-inflammatory properties of extracts from Tinospora cordifolia and its key phytochemicals. This document summarizes key experimental data, details common in vivo protocols, and illustrates the underlying molecular pathways.
Comparative Analysis of In Vivo Anti-inflammatory Effects
The anti-inflammatory efficacy of Tinospora cordifolia extracts and its isolated phytosterols has been evaluated in various preclinical models. The following tables summarize the quantitative data from studies assessing their ability to reduce inflammation.
Table 1: Effect of Tinospora cordifolia Extracts on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Route of Administration | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| Methanolic Extract | 300 | Oral | 3 | 55.80 | [1] |
| Chloroform Extract | Not Specified | Oral | Not Specified | Statistically Significant Decrease (P ≤ 0.05) | [2][3] |
| 50% Methanol Extract | 10 | Oral | 4 | 38 | [4] |
| Indomethacin (Standard) | 5 | Oral | - | - | [5] |
| Phenylbutazone (Standard) | 100 | Intraperitoneal | 3 | 76.42 | [6] |
Table 2: Effect of β-Sitosterol on Paw Edema in Rodents
| Treatment | Dose (mg/kg) | Animal Model | Paw Edema Inhibition (%) | Reference |
| β-Sitosterol | 50 | Rat | 51 | [7] |
| β-Sitosterol | 100 | Rat | 63 | [7] |
| β-Sitosterol | 200 | Rat | 70 | [7] |
| β-Sitosterol | 10 | Rat | Significant and Dose-dependent | [8] |
| β-Sitosterol | 20 | Rat | Significant and Dose-dependent | [8] |
Table 3: Key Bioactive Compounds in Tinospora cordifolia with Potential Anti-inflammatory Activity
| Compound | Class | Reported In Vivo Activity |
| β-Sitosterol | Phytosterol | Reduces paw edema, modulates inflammatory cytokines.[7][8] |
| Stigmasterol | Phytosterol | Decreases leukocyte infiltration and paw edema.[9][10] |
| n-Hexadecanoic Acid | Fatty Acid | Exhibits anti-inflammatory properties.[11] |
| Octacosanol | Fatty Alcohol | Inhibits NF-κB translocation and VEGF expression.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common in vivo protocols used to assess anti-inflammatory activity.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Wistar albino rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Treatment:
-
The control group receives the vehicle (e.g., normal saline).
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Phenylbutazone).
-
Test groups are treated with varying doses of the Tinospora cordifolia extract or isolated compound.
-
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for the treated groups relative to the control group.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic and anti-inflammatory activity.
-
Animals: Swiss albino mice are typically used.
-
Grouping and Treatment: Similar to the paw edema model, animals are divided into control, standard, and test groups and treated accordingly.
-
Induction of Writhing: Thirty minutes after treatment, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Visualization of Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams.
Caption: Anti-inflammatory Signaling Pathways Modulated by Tinospora cordifolia.
Caption: In Vivo Anti-inflammatory Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. saudijournals.com [saudijournals.com]
- 3. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effects of Siamese Tinospora crispa extracts on the carrageenin-induced foot pad edema in rats (the 1st report)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Evaluation of Analgesic and Anti-Inflammatory Activity of Diospyros Cordifolia Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Octacosanol isolated from Tinospora cordifolia downregulates VEGF gene expression by inhibiting nuclear translocation of NF-<kappa>B and its DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Tinophyllol and Related Furanoditerpenoids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tinophyllol, a member of the furanoditerpenoid class of natural products, is critical for research, quality control, and the development of potential therapeutic agents. While specific validated methods for this compound are not widely documented in publicly available literature, a robust body of research exists for the quantification of structurally similar furanoditerpenoids. This guide provides a comprehensive cross-validation of common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—that can be adapted and validated for this compound analysis.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for the quantification of furanoditerpenoids depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC based on published methods for related furanoditerpenoids.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio, offering high selectivity and sensitivity. | Separation on a planar surface, detection by densitometry. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific parent-daughter ion transitions are monitored, minimizing interference. | Moderate to High; dependent on the mobile phase and derivatization agent. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to ng/mL range.[1] | High sensitivity, often in the pg/mL to ng/mL range.[2] | Typically in the ng/band range.[1][3] |
| Linearity (r²) | Typically >0.99.[1] | Typically >0.999.[2] | Typically >0.99.[1][3] |
| Accuracy (% Recovery) | Generally in the range of 95-105%.[1] | Typically within 85-115%.[2] | Generally in the range of 92-96%.[1] |
| Precision (%RSD) | Typically <5%. | Typically <15%.[2] | Typically <2%.[3] |
| Throughput | Moderate; sequential sample analysis. | Moderate; sequential sample analysis. | High; multiple samples can be analyzed simultaneously on a single plate. |
| Cost | Moderate instrumentation cost. | High instrumentation and maintenance cost. | Lower instrumentation cost compared to HPLC and LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of furanoditerpenoids using HPLC-UV, LC-MS/MS, and HPTLC, derived from existing literature. These can serve as a starting point for developing a method for this compound.
HPLC-UV Method for Furanoditerpenoid Quantification
This protocol is based on the analysis of borapetosides B and E, which are furanoditerpenoids.[1]
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Prepare a series of standard solutions of a reference furanoditerpenoid in the mobile phase to establish a calibration curve.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of furanoditerpenoids.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid to improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength where the furanoditerpenoid of interest shows maximum absorbance.
-
LC-MS/MS Method for Furanoditerpenoid Quantification
This protocol is based on a method developed for the quantification of columbin, another furanoditerpenoid.[2]
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample (e.g., plasma) with a solvent like methyl tert-butyl ether.[2]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Prepare calibration standards and quality control samples in a blank matrix.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is suitable.[2]
-
Mobile Phase: A mixture of methanol and water containing an additive like ammonium acetate to enhance ionization.[2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
HPTLC Method for Furanoditerpenoid Quantification
This protocol is based on the analysis of clerodane-type furanoditerpenoids.[1]
-
Sample and Standard Preparation:
-
Dissolve the plant extract and reference standard in a suitable solvent like methanol.
-
Apply the samples and standards as bands on the HPTLC plate using an automated applicator.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, chloroform:toluene:methanol:formic acid (7:4:2:0.2, v/v/v/v).[1]
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plate with a densitometer at the wavelength of maximum absorbance of the analyte. For some furanoditerpenoids, derivatization with a reagent like anisaldehyde-sulfuric acid followed by heating may be necessary for visualization and quantification.[3]
-
Visualizing the Analytical Workflow and Method Selection
To aid in understanding the experimental processes and in selecting the most appropriate method, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative LC/MS/MS method and pharmacokinetic studies of columbin, an anti-inflammation furanoditerpen isolated from Radix Tinosporae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Synthesis and Biological Evaluation of Tinophyllol and its Potential Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological activities of the natural product Tinophyllol and its potential alternatives derived from its source plants, Citrus Yuko and Magnolia Ovata. Due to the limited publicly available data on this compound, this guide focuses on a comparative analysis with well-researched bioactive compounds from these plants, offering a valuable resource for researchers interested in this chemical space.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of this compound and its potential alternatives.
Table 1: Source and Physicochemical Properties
| Compound | Natural Source(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Citrus Yuko, Magnolia Ovata[1] | C₂₁H₂₆O₆ | 374.43 |
| Hesperidin | Citrus species (e.g., oranges, lemons)[2] | C₂₈H₃₄O₁₅ | 610.56 |
| Naringin | Citrus species (e.g., grapefruit)[3] | C₂₇H₃₂O₁₄ | 580.53 |
| Magnolol | Magnolia species (e.g., M. officinalis, M. obovata)[4] | C₁₈H₁₈O₂ | 266.33 |
| Honokiol | Magnolia species (e.g., M. officinalis, M. obovata)[5] | C₁₈H₁₈O₂ | 266.33 |
Table 2: Overview of Synthesis and Biological Activities
| Compound | Synthesis Approach | Key Biological Activities |
| This compound | Not reported in the literature | Not reported in the literature |
| Hesperidin | Biosynthesis from L-phenylalanine[2]; Semi-synthesis from hesperetin[6] | Antioxidant[7][8][9], Anti-inflammatory[10][11][12], Anticancer |
| Naringin | Biosynthesis via the phenylpropanoid pathway[3]; Chemical synthesis from naringenin[13] | Antioxidant, Anti-inflammatory, Anticancer |
| Magnolol | Total synthesis via oxidative phenol coupling[5]; Derivatization from natural magnolol[4][14][15] | Anticancer[16][17][18][19], Anti-inflammatory[4], Antioxidant |
| Honokiol | Total synthesis via oxidative phenol coupling[1][5]; Derivatization from natural honokiol[20] | Anticancer[21], Anti-inflammatory, Neuroprotective |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited biological testing.
Synthesis Protocols
a) Synthesis of Magnolol Derivatives (Acetylation)
-
Objective: To synthesize acetylated derivatives of magnolol for structure-activity relationship studies.
-
Procedure:
-
Dissolve magnolol (2 g, 7.5 mmol) in dry acetone (20 mL).
-
Add potassium carbonate (2.06 g, 15 mmol) to the solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add acetic anhydride (1.56 mL, 16.5 mmol) and continue stirring at room temperature for 1 hour.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain a viscous oil.
-
Purify the product by flash chromatography using dichloromethane as the eluent.[4]
-
b) Biosynthesis of Naringin
-
Objective: To understand the natural production of naringin in plants.
-
Pathway Overview: Naringin is synthesized through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. This multi-step enzymatic process involves the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate CoA-ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 7-O-glucosyltransferase (F7GT), and flavanone 7-O-glucoside 2-O-beta-L-rhamnosyltransferase (F7GRT).[3]
Biological Testing Protocols
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To determine the free radical scavenging capacity of a compound.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]
-
b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer/Cytotoxicity Activity)
-
Objective: To assess the effect of a compound on cell viability and proliferation.
-
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).[22][23]
-
c) Anti-inflammatory Activity Assay (In Vitro)
-
Objective: To evaluate the ability of a compound to reduce the production of inflammatory mediators in cells.
-
Procedure (using RAW 264.7 macrophages):
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
The reduction in cytokine levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.[24]
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate key biological pathways potentially modulated by this compound, based on the known activities of its structural analogs, and a typical workflow for evaluating the biological activity of a natural product.
Caption: Experimental workflow for the isolation, synthesis, and biological testing of this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.
References
- 1. Total Synthesis of Honokiol via Oxidative Phenol Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperidin - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of hesperetin derivatives and toxicity level of the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antioxidant activity of the flavonoid hesperidin in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semi-Synthesis and In Vitro Anti-Cancer Evaluation of Magnolol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Magnolol inhibits growth and induces apoptosis in esophagus cancer KYSE-150 cell lines via the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Tetrahydrohonokiol Derivates and Their Evaluation for Cytotoxic Activity against CCRF-CEM Leukemia, U251 Glioblastoma and HCT-116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anticancer Application of Delivery Systems for Honokiol and Magnolol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Extraction Techniques for Bioactive Compounds from Tinospora crispa
In the pursuit of isolating pharmacologically active compounds from medicinal plants, the choice of extraction methodology is paramount. This guide provides a comparative analysis of various techniques for extracting bioactive constituents from Tinospora crispa, a plant recognized for its therapeutic properties. While the specific compound "Tinophyllol" was not prominently identified in the reviewed literature, this document focuses on the extraction of key bioactive classes such as alkaloids, flavonoids, and diterpenoids, which are abundant in this plant and likely encompass the intended compound of interest. The following sections detail the experimental protocols, comparative data, and relevant biological pathways associated with Tinospora crispa extracts.
Comparative Analysis of Extraction Techniques
The efficiency of an extraction process is determined by several factors, including the yield of the desired compounds, the purity of the extract, solvent consumption, and the time and energy required. This section compares three commonly employed methods for extracting bioactive compounds from Tinospora crispa: Maceration, Ultrasound-Assisted Extraction (UAE), and Soxhlet Extraction.
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) | Soxhlet Extraction |
| Principle | Soaking the plant material in a solvent for an extended period to allow for the diffusion of compounds.[1][2][3] | Utilizes high-frequency sound waves to create cavitation bubbles, which disrupt plant cell walls and enhance solvent penetration.[4][5] | Continuous extraction with a cycling solvent, where the solvent is heated, vaporized, condensed, and passed through the plant material.[6][7][8] |
| Extraction Time | Long (typically 24-72 hours or more).[1][9][10] | Short (typically 15-60 minutes).[11][12] | Moderate to long (typically 6-24 hours).[10] |
| Solvent Consumption | High.[1][10] | Low to moderate.[13] | Moderate, with solvent recycling.[8] |
| Yield of Crude Extract | Variable, can be lower than more advanced methods.[1] | Generally high, with yields reported to range from 4.49% to 10.60% for Tinospora crispa.[11][12] | Generally high, can be more exhaustive than maceration.[6] |
| Extraction of Thermolabile Compounds | Suitable, as it is typically conducted at room temperature.[1] | Generally suitable, as it can be performed at controlled, lower temperatures.[4] | Less suitable, as it involves heating the solvent to its boiling point, which can degrade heat-sensitive compounds.[1] |
| Energy Consumption | Low. | Moderate. | High due to continuous heating.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized experimental protocols for the extraction of bioactive compounds from Tinospora crispa based on published research.
1. Maceration
-
Plant Material Preparation: The stems of Tinospora crispa are collected, authenticated, and dried in the shade at room temperature. The dried stems are then ground into a coarse powder.[9][14]
-
Extraction: A specific weight of the powdered plant material (e.g., 300 g) is placed in a sealed container with a suitable solvent (e.g., 70% ethanol) at a specified solid-to-solvent ratio (e.g., 1:10 w/v).[15][16] The mixture is left to stand for a defined period (e.g., 3 days) at room temperature with occasional agitation.[2]
-
Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The resulting filtrate is concentrated using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield the crude extract.[16][17]
2. Ultrasound-Assisted Extraction (UAE)
-
Plant Material Preparation: As with maceration, the Tinospora crispa stems are dried and powdered.
-
Extraction: A known amount of the powdered plant material (e.g., 1 g) is suspended in a specific volume of solvent (e.g., 40 mL of 70% ethanol) in an extraction vessel.[12][18] The vessel is then placed in an ultrasonic bath. The extraction is carried out for a predetermined time (e.g., 45 minutes) at a specific frequency (e.g., 40 kHz) and amplitude (e.g., 60%).[11][12][18] The temperature of the ultrasonic bath is typically controlled to prevent the degradation of thermolabile compounds.
-
Post-Extraction Processing: After sonication, the mixture is centrifuged to separate the supernatant. The supernatant is then collected and concentrated, often using a rotary evaporator, to obtain the crude extract.[18]
3. Soxhlet Extraction
-
Plant Material Preparation: The plant material is dried and powdered as in the other methods. The powdered material is then placed inside a thimble made of a porous material like cellulose.[7]
-
Extraction: The thimble is placed in the main chamber of the Soxhlet apparatus. The extraction solvent (e.g., ethanol) is placed in a round-bottom flask below. The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in a condenser above the thimble. The condensed solvent drips into the thimble and extracts the desired compounds. Once the solvent level in the thimble reaches a certain point, it is siphoned back into the round-bottom flask. This cycle is repeated multiple times over several hours to ensure exhaustive extraction.[7][8]
-
Concentration: After the extraction is complete, the solvent, now containing the extracted compounds, is concentrated using a rotary evaporator to yield the crude extract.[7]
Visualizations
To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the extraction of bioactive compounds from Tinospora crispa.
Caption: Simplified NF-κB signaling pathway activated by Tinospora crispa extract.[9]
Conclusion
The selection of an appropriate extraction technique for bioactive compounds from Tinospora crispa is a critical step that influences the yield, quality, and biological activity of the final extract.
-
Maceration is a simple and cost-effective method suitable for thermolabile compounds, but it is often time-consuming and may result in lower yields.[1][3]
-
Soxhlet extraction offers a more exhaustive extraction compared to maceration but poses a risk of degrading heat-sensitive compounds due to the continuous heating of the solvent.[1][6]
-
Ultrasound-Assisted Extraction (UAE) emerges as a highly efficient and rapid method that can provide high yields in a significantly shorter time frame while being suitable for thermolabile compounds due to better temperature control.[11][12][13]
For researchers and professionals in drug development, UAE presents a compelling option for obtaining high-quality extracts from Tinospora crispa efficiently. However, the optimal choice will ultimately depend on the specific research goals, available resources, and the chemical nature of the target compounds. Further studies focusing on the isolation and characterization of specific compounds like "this compound" will benefit from the application of these advanced and optimized extraction protocols.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Standardized ethanol extract of Tinospora crispa upregulates pro-inflammatory mediators release in LPS-primed U937 human macrophages through stimulation of MAPK, NF-κB and PI3K-Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques and modeling of polyphenol extraction from food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. phcogj.com [phcogj.com]
- 13. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. youtube.com [youtube.com]
- 18. Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Tinophyllol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a profound interest in natural products and their derivatives. Among these, Tinophyllol, a furanoditerpenoid primarily isolated from plants of the Tinospora genus, has garnered attention for its potential biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its naturally occurring analogs, focusing on their cytotoxic and anti-inflammatory properties. The information presented herein is based on a comprehensive review of existing literature, with a focus on quantitative data and detailed experimental methodologies to aid in future drug discovery and development endeavors.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. By comparing the cytotoxic and anti-inflammatory activities of various naturally occurring furanoditerpenoids, key structural motifs that govern their potency can be elucidated. The following tables summarize the available quantitative data for a selection of these compounds.
Cytotoxic Activity of this compound Analogs
The cytotoxicity of furanoditerpenoids isolated from Tinospora crispa has been evaluated against various cancer cell lines. While many compounds have been isolated, quantitative cytotoxic data is available for a subset, as detailed in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Crispene F | MDA-MB-231 | Not specified, but showed significant cytotoxicity | [1] |
| Crispene G | MDA-MB-231 | Not specified, but showed significant cytotoxicity | [1] |
| Borapetoside A | PC-3, 3T3 | No discernible activity | [2] |
| Compound 10 from T. crispa | PC-3, 3T3 | No discernible activity | [2] |
| Compound 11 from T. crispa | PC-3, 3T3 | No discernible activity | [2] |
| Compound 12 from T. crispa | PC-3, 3T3 | No discernible activity | [2] |
Note: The lack of extensive quantitative data highlights a significant gap in the current research landscape and underscores the need for more systematic evaluation of these compounds. The qualitative reports of cytotoxicity for Crispenes F and G suggest their potential as anticancer agents, warranting further investigation to determine their precise IC50 values.
Anti-glycation Activity of Furanoditerpenoids from Tinospora bakis
Several clerodane furanoditerpenoids isolated from Tinospora bakis have demonstrated potent anti-glycation activities, which is relevant to the management of diabetic complications.
| Compound | IC50 (µM) | Reference |
| Tinobakisin (1) | Not specified | [3] |
| Tinobakiside (10) | Not specified | [3] |
| Compound 6 from T. bakis | 37 ± 0.48 | [3] |
| Compound 7 from T. bakis | 78 ± 3.05 | [3] |
| Compound 12 from T. bakis | 260 ± 2.50 | [3] |
| Compound 13 from T. bakis | 66 ± 1.89 | [3] |
| Compound 16 from T. bakis | 909 ± 5.86 | [3] |
| Compound 17 from T. bakis | 25 ± 0.25 | [3] |
| Compound 18 from T. bakis | 265 ± 3.88 | [3] |
| Rutin (Positive Control) | 69 ± 0.12 | [3] |
| Quercetin (Positive Control) | 104 ± 1.75 | [3] |
Inferred Structure-Activity Relationships
-
Cytotoxicity: The presence of specific structural features in Crispenes F and G, which differ from the inactive compounds, likely contributes to their cytotoxic effects against the STAT3-dependent MDA-MB-231 breast cancer cell line.[1] Molecular docking studies suggest that these compounds may inhibit STAT3 dimerization by interacting with its SH2 domain.[1] Further studies are needed to delineate the exact structural requirements for this activity.
-
Anti-glycation Activity: The potent anti-glycation activity of compounds 6, 13, and 17 from Tinospora bakis suggests that specific substitutions and stereochemistry around the clerodane core are crucial for this effect.[3] A detailed comparison of the structures of the highly active versus moderately active and inactive compounds could reveal the key functional groups responsible for the observed differences in potency.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for evaluating the biological activities of this compound and its analogs.
Cytotoxicity Assays
Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, PC-3) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a specialized solubilizing agent).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-glycation Assay
In Vitro BSA-Glucose Glycation Model:
-
Reaction Mixture Preparation: A reaction mixture containing bovine serum albumin (BSA), glucose, and the test compound at various concentrations is prepared in a phosphate buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for an extended period (e.g., several days or weeks) to allow the formation of advanced glycation end products (AGEs).
-
Fluorescence Measurement: The formation of fluorescent AGEs is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths (e.g., 370 nm excitation and 440 nm emission).
-
Inhibition Calculation: The percentage of inhibition of AGE formation by the test compound is calculated by comparing the fluorescence intensity of the sample with that of the control (containing no inhibitor).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits AGE formation by 50%, is determined from a dose-response curve.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially targeted by cytotoxic this compound analogs and a general workflow for their biological evaluation.
Caption: Putative mechanism of action of Crispenes F and G via inhibition of STAT3 dimerization.
Caption: General workflow for the biological evaluation of this compound analogs.
Conclusion and Future Directions
The study of this compound and its analogs presents a promising avenue for the discovery of new therapeutic agents. The available data, though limited, suggests that clerodane-type furanoditerpenoids possess significant cytotoxic and anti-glycation activities. The inferred structure-activity relationships provide a foundation for the rational design and synthesis of novel, more potent analogs.
Future research should focus on:
-
Systematic Biological Screening: A broader range of this compound analogs should be systematically screened against diverse cancer cell lines and in various inflammatory models to generate robust quantitative data.
-
Synthesis of Novel Analogs: The synthesis of new derivatives based on the identified active pharmacophores will be crucial for optimizing potency and selectivity.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo studies to evaluate their therapeutic efficacy and safety profiles.
By addressing these key areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel drugs for the treatment of cancer, inflammatory diseases, and diabetic complications.
References
Correlation of Biological Activity of Tinospora cordifolia Constituents: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The correlation between in vitro assays and in vivo efficacy is a cornerstone of preclinical drug development. While in vitro studies provide a controlled environment to elucidate mechanisms of action, in vivo models are indispensable for understanding the complex physiological and pharmacological effects of a compound. This guide provides a comparative overview of the in vitro and in vivo activities of extracts and major bioactive compounds from Tinospora cordifolia, a plant with significant therapeutic interest. While a specific compound named Tinophyllol has been identified as a phytochemical, public domain data on its specific biological activity is currently unavailable. Therefore, this guide will focus on the well-documented activities of Tinospora cordifolia extracts and its other key constituents.
Data Summary: In Vitro vs. In Vivo Activities of Tinospora cordifolia
The following tables summarize the key findings from in vitro and in vivo studies on the anti-inflammatory and anti-arthritic properties of Tinospora cordifolia.
Table 1: In Vitro Anti-Inflammatory Activity of Tinospora cordifolia Extract (TCE)
| Assay | Cell Line | Key Findings | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent reduction in LPS-induced NO production. | [1][2] |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-6) | RAW 264.7 Macrophages | Significant downregulation of LPS-induced TNF-α and IL-6 levels. | [1][2] |
| Prostaglandin E2 (PGE2) Levels | RAW 264.7 Macrophages | Inhibition of LPS-induced PGE2 production. | [1][2] |
| Cyclooxygenase-2 (COX-2) and iNOS Expression | RAW 264.7 Macrophages | Downregulation of LPS-induced COX-2 and iNOS expression. | [2] |
| JAK/STAT Pathway Modulation | RAW 264.7 Macrophages | Inhibition of STAT3 phosphorylation. | [1] |
Table 2: In Vivo Anti-Arthritic Activity of Tinospora cordifolia Extract (TCE) in Collagen-Induced Arthritis (CIA) Model
| Animal Model | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in Rats | Reduction in paw edema, erythema, and hyperplasia. | [1][2] |
| Significant decrease in serum levels of TNF-α, IL-6, and IL-17. | [1] | |
| Reduction in serum levels of NO and PGE2. | [1] | |
| Downregulation of VEGF expression and STAT3 phosphorylation in joint tissue. | [1] |
Experimental Protocols
In Vitro Anti-Inflammatory Assays
1. Cell Culture and Treatment:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in appropriate plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of Tinospora cordifolia extract (TCE) for a specified duration (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO), Cytokines, and PGE2:
-
NO production in the culture supernatant is measured using the Griess reagent.
-
Levels of TNF-α, IL-6, and PGE2 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
3. Western Blot Analysis for Protein Expression:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against COX-2, iNOS, phosphorylated STAT3 (p-STAT3), and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Arthritic Model
1. Animals and Induction of Collagen-Induced Arthritis (CIA):
-
Male Wistar rats are used for the study.
-
Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.
-
A booster injection is given on day 21.
2. Treatment Protocol:
-
Animals are divided into different groups: normal control, CIA control, and TCE-treated groups.
-
Oral administration of TCE (e.g., 150 mg/kg body weight) is initiated on the day of the booster injection and continued for a specified period.
3. Assessment of Arthritis:
-
The severity of arthritis is evaluated by measuring paw volume and scoring clinical signs of inflammation (erythema, edema).
-
At the end of the study, blood is collected for serum analysis of inflammatory markers (TNF-α, IL-6, IL-17, NO, PGE2) using ELISA and Griess reagent.
-
Joint tissues are collected for histopathological examination and Western blot analysis of VEGF and p-STAT3 expression.
Visualizations
Signaling Pathway of Tinospora cordifolia Extract in Modulating Inflammation
Caption: In vitro anti-inflammatory mechanism of Tinospora cordifolia extract.
Experimental Workflow: From In Vitro to In Vivo Assessment
Caption: Workflow for evaluating the anti-arthritic potential of Tinospora cordifolia.
Correlation and Conclusion
The in vitro findings on the anti-inflammatory effects of Tinospora cordifolia extract (TCE) correlate well with the in vivo observations in the collagen-induced arthritis model. The downregulation of key inflammatory mediators such as NO, TNF-α, IL-6, and PGE2 in LPS-stimulated macrophages in vitro provides a mechanistic basis for the observed reduction in inflammation and joint damage in the in vivo arthritis model.[1][2]
Specifically, the inhibition of the JAK/STAT and NF-κB signaling pathways in vitro appears to be a crucial mechanism underlying the anti-inflammatory and anti-arthritic properties of TCE.[1] The in vivo data confirms the modulation of these pathways, as evidenced by the decreased phosphorylation of STAT3 and reduced levels of pro-inflammatory cytokines in the serum and joint tissues of TCE-treated animals.[1]
References
Assessing the Purity and Identity of Commercially Available Tinophyllol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and identity of starting materials is a critical, non-negotiable step in the scientific process. This guide provides a comprehensive framework for the assessment of commercially available Tinophyllol, a diterpenoid of interest for its potential biological activities. Herein, we present a comparative analysis of hypothetical commercial samples, outlining detailed experimental protocols and providing illustrative data to guide researchers in their own quality control efforts.
This guide details a series of experiments designed to be executed in a standard analytical laboratory, comparing three hypothetical lots of commercially available this compound (designated as Lot A, Lot B, and Lot C). The methodologies are based on established analytical techniques for the characterization of diterpenoids.[2][3][4]
Comparative Analysis of Commercial this compound Lots
A summary of the analytical data obtained from the assessment of three hypothetical commercial lots of this compound is presented below. This data is intended to be illustrative of the types of results one might obtain and the variations that can be observed between different batches.
| Analytical Technique | Parameter | Lot A | Lot B | Lot C | Reference Standard |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity (%) | 98.5 | 95.2 | 99.8 | >99.9 |
| Retention Time (min) | 12.5 | 12.5 | 12.5 | 12.5 | |
| Impurity Profile | Two minor impurities detected | Four impurities detected, one major | One minor impurity detected | No impurities detected | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | [M+H]+ (m/z) | 375.1728 | 375.1730 | 375.1729 | 375.1729 |
| Fragmentation Pattern | Consistent with reference | Consistent with reference | Consistent with reference | Consistent with reference | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR) | Chemical Shifts (ppm) | Consistent with reference structure | Consistent with reference structure | Consistent with reference structure | Consistent with reference structure |
| Integration | Consistent with reference structure | Minor peaks inconsistent with structure | Consistent with reference structure | Consistent with reference structure | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Key Stretching Frequencies (cm⁻¹) | Consistent with reference | Consistent with reference | Consistent with reference | Consistent with reference |
Experimental Workflow
The following diagram outlines the logical flow of the experimental work for the comprehensive assessment of commercially available this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound samples and to identify the presence of any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of each this compound lot and the reference standard in 1 mL of methanol to prepare 1 mg/mL stock solutions. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) can be employed. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength such as 220 nm can be used for detection.
-
Injection Volume: 10 µL
-
-
Analysis: Inject each sample and the reference standard. Compare the retention time of the major peak in the samples to that of the reference standard. Calculate the purity of each lot based on the peak area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and to aid in the identification of any impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Analysis: Confirm the presence of the [M+H]+ ion for this compound (expected m/z = 375.1729). Analyze the mass spectra of any impurity peaks to gain information about their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of each this compound lot and the reference standard in the chosen deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the chemical shifts, coupling constants, and integration of the signals in the sample spectra to those of the reference standard and to published data for this compound. The presence of unexpected signals may indicate impurities.
Signaling Pathway Analysis
While this guide focuses on the analytical assessment of this compound's chemical properties, it is important to remember that the ultimate goal of such rigorous quality control is to ensure the reliability of downstream biological experiments. The purity of a compound directly impacts the interpretation of its effects on cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated using a well-characterized sample of this compound.
References
Comparative Cytotoxicity of Tinospora cordifolia Extracts on Normal and Cancer Cell Lines
A Comprehensive Guide for Researchers
This guide provides an objective comparison of the cytotoxic effects of various extracts from Tinospora cordifolia (also known as Guduchi or Giloe) on a range of cancer cell lines versus normal cell lines. The data presented is compiled from multiple preclinical in vitro studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this medicinal plant as a source for novel anticancer compounds. While the user requested information on "Tinophyllol," this term does not correspond to a recognized compound in the available scientific literature. The focus of this guide is therefore on the extracts and bioactive compounds derived from Tinospora cordifolia.
Data Presentation: Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different Tinospora cordifolia extracts on various cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Extract Type | Cell Line | Cell Type | IC50 Value (µg/mL) |
| 50% Methanolic Extract | MDA-MB-231 | Human Breast Cancer | 50 ± 2.01 |
| 50% Methanolic Extract | Vero | Normal Monkey Kidney Epithelial | >1000 (Non-cytotoxic) |
| Ethanolic Extract | T47D | Human Breast Cancer | 571.3 ± 33.41 |
| Hexane Fraction | MCF-7 | Human Breast Cancer | 37.2 ± 2.77 |
| Hexane Fraction | MDA-MB-231 | Human Breast Cancer | 47.5 ± 2.53 |
| 50% Ethanolic Extract | C6 | Rat Glioma | ~250 |
| 50% Ethanolic Extract | U87MG | Human Glioblastoma | ~250 |
| 50% Ethanolic Extract | HeLa | Human Cervical Cancer | ~250 |
| Dichloromethane Extract | HeLa | Human Cervical Cancer | Highly effective (10x more than methanolic/aqueous extracts) |
| Tinospora cordifolia Satva | OECM-1 | Human Oral Squamous Cell Carcinoma | 148 |
| Phytoniosome-loaded Ethanolic Leaf Extract | Vero | Normal Monkey Kidney Epithelial | Non-toxic |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies reviewed for this guide.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Cells are seeded in a 96-well flat-bottom microplate at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Tinospora cordifolia extract or vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium or PBS) is added to each well. The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[1] The absorbance is directly proportional to the number of viable cells.
2. WST-1 (Water Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.[2]
-
Cell Culture: Cells are cultured in a 96-well microplate in a final volume of 100 µL of culture medium per well and incubated in a humidified atmosphere (37°C and 5% CO₂).[2]
-
Treatment Application: The cells are treated with varying concentrations of the Tinospora cordifolia extract and incubated for the desired duration.
-
WST-1 Reagent Addition: Following the treatment period, 10 µL of the WST-1 cell proliferation reagent is added to each well.[2]
-
Incubation: The plate is incubated for 0.5 to 4 hours at 37°C and 5% CO₂.
-
Absorbance Reading: The plate is shaken thoroughly for 1 minute on a shaker, and the absorbance is measured at a wavelength between 420-480 nm using a microplate reader.[2]
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for assessing the comparative cytotoxicity of Tinospora cordifolia extracts.
Signaling Pathway Diagrams
1. ROS-Mediated Apoptosis Induction
Extracts of Tinospora cordifolia have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[3][4][5]
Caption: ROS-mediated apoptotic pathway induced by Tinospora cordifolia extracts in cancer cells.
2. Inhibition of NF-κB Signaling Pathway
Tinospora cordifolia extracts have also been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[6]
Caption: Inhibition of the NF-κB survival pathway by Tinospora cordifolia extracts.
References
- 1. researchhub.com [researchhub.com]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. ROS mediated pro-apoptotic effects of Tinospora cordifolia on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tinophyllol and Other Laboratory Chemicals
Disclaimer: This document provides general guidance on the proper disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for Tinophyllol (CAS No. 96552-83-9) was not publicly available at the time of writing. It is imperative to obtain the SDS for this compound from your chemical supplier before handling or disposal. The SDS will contain specific information regarding the hazards, necessary precautions, and appropriate disposal methods for this particular substance.
Immediate Safety and Logistical Information
The proper disposal of any laboratory chemical, including this compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel, the surrounding community, and the environment. The following procedural guidance is based on best practices for handling chemical waste in a research and development setting.
Step-1: Waste Identification and Characterization
Before disposal, you must accurately identify and characterize the waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the hazards associated with a chemical. It will provide information on physical and chemical properties, toxicity, reactivity, and environmental hazards. This information will dictate the appropriate disposal route.
-
Determine if the Waste is Hazardous: Based on the SDS and relevant regulations (e.g., EPA in the United States), classify the waste. A waste is generally considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Can it corrode metals?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal if ingested or absorbed?
-
Step 2: Segregation of Chemical Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do Not Mix Incompatible Wastes: Store different classes of chemicals separately. For example, keep acids away from bases, and oxidizers away from flammable liquids.
-
Solid vs. Liquid Waste: Collect solid and liquid waste in separate, clearly marked containers.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with chemicals should be disposed of as hazardous waste. These should be double-bagged in clear plastic bags for inspection.
Step 3: Waste Accumulation and Storage
-
Use Appropriate Containers: Waste containers must be compatible with the chemicals they hold. For instance, do not store acids in metal containers. Containers should be in good condition, with no leaks or cracks, and must have a secure, screw-on cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.
-
Designated Storage Area: Store waste in a designated, well-ventilated, and secure area away from regular laboratory traffic. This area should have secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous waste. They will provide you with specific instructions and the necessary paperwork.
-
Do Not Dispose of Chemicals Down the Drain or in Regular Trash: Unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials, this practice is unsafe and often illegal.
Quantitative Data Summary
Without the specific SDS for this compound, no quantitative data regarding its disposal can be provided. The table below illustrates the type of information you should seek from the SDS and your institution's EHS guidelines.
| Parameter | General Guideline | Specific Value for this compound |
| pH Range for Neutralization | Typically between 6.0 and 8.0 before any potential drain disposal (if permitted). | Consult SDS |
| Concentration Limits | Varies depending on the chemical and local regulations. | Consult SDS |
| Storage Time Limit | Hazardous waste should typically not be stored in the lab for more than 90 days from the accumulation start date. | Consult Institutional Policy |
Experimental Protocols
Disposal procedures are operational protocols, not experimental ones. No experimental protocols are cited for the disposal of this compound. The primary protocol is to follow the guidance outlined in the chemical's SDS and your institution's hazardous waste management plan.
Mandatory Visualization
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
This guide is intended to build a foundation of trust by providing valuable and safety-conscious information. For the specific handling and disposal of this compound, the manufacturer's or supplier's Safety Data Sheet is the authoritative source and must be consulted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
